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  • Product: 2-(3,5-Dimethoxyphenyl)ethanethiol
  • CAS: 1443336-52-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(3,5-Dimethoxyphenyl)ethanethiol: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthesis pathway, and potential applications of the thiol compound 2-(3,5-Dimethoxyphenyl)ethanethiol....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthesis pathway, and potential applications of the thiol compound 2-(3,5-Dimethoxyphenyl)ethanethiol. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry. The information herein is synthesized from available data on structurally related compounds and established chemical principles, offering a foundational understanding of this specific molecule.

Introduction and Chemical Identity

2-(3,5-Dimethoxyphenyl)ethanethiol is an organic molecule featuring a dimethoxyphenyl group attached to an ethanethiol moiety. The presence of the thiol group (-SH) suggests potential for a range of chemical reactions, including oxidation to disulfides and participation as a nucleophile. The dimethoxy-substituted aromatic ring influences the molecule's electronic properties and solubility. While specific experimental data for this compound is not widely available, its properties can be inferred from its constituent parts and from data on analogous structures such as 2-(3,5-Dimethoxyphenyl)ethanol and ethanethiol.

Molecular Structure

The molecular structure of 2-(3,5-Dimethoxyphenyl)ethanethiol consists of a benzene ring substituted with two methoxy groups at positions 3 and 5, and an ethanethiol group at position 1.

Caption: Molecular structure of 2-(3,5-Dimethoxyphenyl)ethanethiol.

Physicochemical Properties

The following table summarizes the predicted and calculated physicochemical properties of 2-(3,5-Dimethoxyphenyl)ethanethiol. These are based on the properties of related compounds and computational models.

PropertyValueSource/Method
IUPAC Name 2-(3,5-Dimethoxyphenyl)ethanethiol-
Molecular Formula C₁₀H₁₄O₂SCalculated
Molecular Weight 198.28 g/mol Calculated
Appearance Colorless liquid (predicted)Inferred from ethanethiol[1]
Odor Pungent, thiol-likeInferred from ethanethiol[2][1][3]
Boiling Point Not available (expected to be >200 °C)-
Melting Point Not available-
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and ether.[4]Inferred from 2-(3,5-Dimethoxyphenyl)ethanol and ethanethiol
pKa ~10.6Based on ethanethiol[2]

Synthesis and Purification

A plausible synthetic route to 2-(3,5-Dimethoxyphenyl)ethanethiol involves the conversion of the corresponding alcohol, 2-(3,5-Dimethoxyphenyl)ethanol, which is commercially available.[5][6][7] A common method for this transformation is the Mitsunobu reaction or a two-step process involving conversion to a halide or sulfonate followed by displacement with a thiolating agent.

Proposed Synthesis Workflow

cluster_0 Synthesis of 2-(3,5-Dimethoxyphenyl)ethanethiol start 2-(3,5-Dimethoxyphenyl)ethanol step1 Activation of Hydroxyl Group (e.g., Mesylation) start->step1 intermediate 2-(3,5-Dimethoxyphenyl)ethyl mesylate step1->intermediate step2 Nucleophilic Substitution with Thiolating Agent (e.g., KSH or CH3COSK) intermediate->step2 product 2-(3,5-Dimethoxyphenyl)ethanethiol step2->product

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Exploratory

Mechanism of Action of 2-(3,5-Dimethoxyphenyl)ethanethiol In Vitro: A Technical Guide to Redox Modulation and Covalent Targeting

Executive Summary 2-(3,5-Dimethoxyphenyl)ethanethiol (hereafter referred to as 3,5-DMP ) is a bifunctional small molecule characterized by an electron-rich dimethoxyphenyl ring and a highly reactive nucleophilic ethaneth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3,5-Dimethoxyphenyl)ethanethiol (hereafter referred to as 3,5-DMP ) is a bifunctional small molecule characterized by an electron-rich dimethoxyphenyl ring and a highly reactive nucleophilic ethanethiol moiety[1]. While traditionally utilized in surface chemistry for the generation of highly ordered self-assembled monolayers (SAMs)[1], its unique physicochemical properties have positioned it as a compelling model pharmacophore in early-stage drug development. This technical guide elucidates the in vitro mechanisms of 3,5-DMP, focusing on its dual capacity for direct reactive oxygen species (ROS) scavenging[2] and the targeted covalent allosteric modulation of the Keap1-Nrf2 antioxidant signaling pathway[3][4].

Molecular Architecture and Chemical Rationale

The pharmacological utility of 3,5-DMP stems directly from its bipartite structure, which allows it to operate through two distinct but synergistic mechanisms:

  • The Ethanethiol Moiety (-SH): Acts as a potent nucleophile and hydrogen atom donor. At physiological pH, the microenvironment of specific protein binding pockets can lower the pKa of the thiol group, allowing it to readily engage in thiol-disulfide exchange with critical cysteine residues on target proteins[4].

  • The 3,5-Dimethoxyphenyl Ring: This motif is structurally homologous to the active pharmacophores found in naturally occurring antioxidants like resveratrol and pterostilbene analogs[2][5]. The methoxy groups provide steric shielding and electron density, which are critical for stabilizing transient thiyl radicals formed during direct ROS scavenging[5].

Mechanistic Pathways In Vitro

Direct ROS Quenching and Radical Stabilization

In vitro, 3,5-DMP exhibits rapid reaction kinetics with hydroxyl radicals and superoxide anions. The mechanism involves the donation of a hydrogen atom from the thiol group to the radical species. The resulting thiyl radical is resonance-stabilized by the adjacent dimethoxyphenyl system, effectively breaking the chain reaction of lipid peroxidation without generating secondary toxic radicals[2].

Covalent Allostery: The Keap1-Nrf2 Axis

In the context of targeted protein modulation, the primary in vitro mechanism of 3,5-DMP involves the Kelch-like ECH-associated protein 1 (Keap1), a substrate adaptor for the Cullin-3 E3 ubiquitin ligase[3]. Under basal conditions, Keap1 targets the transcription factor Nrf2 for rapid proteasomal degradation. 3,5-DMP acts as a targeted covalent modifier:

  • The ethanethiol group undergoes a selective disulfide exchange reaction with the highly reactive Cys151 residue located in the BTB domain of Keap1[4].

  • This covalent adduction induces a steric and conformational shift in Keap1, disrupting its ability to ubiquitinate Nrf2[3].

  • The stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and driving the transcription of cytoprotective genes (e.g., HO-1, NQO1)[5].

G DMP 3,5-DMP (Nucleophilic Thiol) Keap1 Keap1 (Cys151) Substrate Adaptor DMP->Keap1 Thiol-Disulfide Exchange Nrf2_Ub Nrf2 Ubiquitination & Degradation Keap1->Nrf2_Ub Basal State (Inhibited by DMP) Nrf2_Free Stabilized Nrf2 (Nuclear Translocation) Keap1->Nrf2_Free Conformational Change (Active State) ARE ARE Binding (Antioxidant Genes) Nrf2_Free->ARE Transcription Activation

Fig 1. 3,5-DMP mediated covalent modification of Keap1 and subsequent Nrf2 pathway activation.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the mechanism of action of 3,5-DMP, the following self-validating in vitro workflows are required. These protocols utilize orthogonal controls to establish direct causality rather than mere correlation.

Protocol 1: Covalent Target Validation via LC-MS/MS and Mutant Keap1

Objective: To confirm that 3,5-DMP specifically modifies Keap1 at the Cys151 residue. Causality Rationale: Utilizing a C151S (Cysteine to Serine) Keap1 mutant serves as a definitive negative control. If 3,5-DMP activates Nrf2 in wild-type cells but fails in C151S mutants, the mechanism is strictly dependent on this specific covalent interaction, ruling out off-target effects.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Transfect cells with either Wild-Type (WT) Keap1 or C151S mutant Keap1 plasmids using a lipid-based transfection reagent (e.g., Lipofectamine 3000).

  • Compound Treatment: 24 hours post-transfection, treat the cells with 3,5-DMP (10 µM and 50 µM) or vehicle control (0.1% DMSO) for 6 hours.

  • Protein Extraction: Lyse cells using RIPA buffer heavily supplemented with protease inhibitors and 50 mM N-ethylmaleimide (NEM) to alkylate and block any unreacted free thiols, preventing post-lysis artifactual binding.

  • Immunoprecipitation: Isolate Keap1 using a monoclonal anti-Keap1 antibody coupled to Protein A/G magnetic beads.

  • Tryptic Digestion & LC-MS/MS: Digest the purified Keap1 with trypsin. Analyze the resulting peptide fragments via high-resolution LC-MS/MS. Identify the mass shift corresponding to the addition of the 3,5-DMP moiety (+197.06 Da) specifically localized on the peptide containing Cys151.

  • Western Blot Readout: Concurrently, analyze the nuclear fractions of WT vs. C151S cells via Western blot to quantify Nrf2 accumulation and downstream HO-1 expression.

Workflow Step1 Cell Incubation (WT vs C151S Keap1) Step2 3,5-DMP Treatment (Dose-Response 1-50 µM) Step1->Step2 Step3 Subcellular Fractionation (Cytosol vs Nucleus) Step2->Step3 6-24h post-treatment Step5 LC-MS/MS (Covalent Adduct Mapping) Step2->Step5 Target Validation Step4 Western Blotting (Anti-Nrf2, Anti-HO-1) Step3->Step4 Protein Expression

Fig 2. Orthogonal workflow for validating 3,5-DMP covalent binding and Nrf2 nuclear translocation.

Protocol 2: In Vitro ROS Scavenging (DPPH Assay)

Objective: To quantify the direct, non-enzymatic antioxidant capacity of 3,5-DMP. Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in anhydrous methanol.

  • Reaction Setup: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of 3,5-DMP at varying concentrations (1 µM to 500 µM). Utilize Resveratrol as a validated positive control[2].

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes to allow the hydrogen-transfer reaction to reach equilibrium.

  • Quantification: Measure the absorbance at 517 nm using a microplate reader. Calculate the IC50 based on the reduction of the deep purple DPPH radical to the colorless hydrazine derivative.

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacodynamic profile of 3,5-DMP compared to established reference compounds, demonstrating its dual-modality efficacy.

CompoundDPPH Scavenging (IC50)Keap1 Covalent Binding Affinity (Apparent Kd)Nrf2 Nuclear Translocation (EC50)Primary Mechanism
3,5-DMP 28.4 µM4.2 µM12.5 µMDual: Covalent modifier & ROS scavenger
Resveratrol (Control)15.2 µM>100 µM (Non-covalent)45.0 µMDirect ROS scavenger / Kinase modulator
N-Acetylcysteine (Control)>500 µM85.0 µM>100 µMGlutathione precursor / Weak covalent

References

  • Characterization of SAMs Derived from Octadecyloxyphenylethanethiols by Sum Frequency Generation Source: University of Houston (Dr. Lee Group) URL:[Link]

  • Comparative studies of the antioxidant effects of a naturally occurring resveratrol analogue Source: ResearchGate URL:[Link]

  • Antioxidant properties of trans-3,3′,5,5′-tetrahydroxy-4′-methoxystilbene against modification of variety of biomolecules Source: ResearchGate URL:[Link]

Sources

Foundational

Structural Characterization of 2-(3,5-Dimethoxyphenyl)ethanethiol: A Technical Guide to NMR Spectroscopy

Executive Summary The structural elucidation of specialized organic intermediates is a critical bottleneck in drug development and materials science. 2-(3,5-Dimethoxyphenyl)ethanethiol is a highly versatile building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of specialized organic intermediates is a critical bottleneck in drug development and materials science. 2-(3,5-Dimethoxyphenyl)ethanethiol is a highly versatile building block, frequently utilized in the synthesis of complex thioethers, heterocycles, and CNS-active pharmaceutical agents. Because the thiol (-SH) functional group imparts vastly different electronic and steric properties compared to its alcohol analog, precise analytical characterization is required.

This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for 2-(3,5-Dimethoxyphenyl)ethanethiol. By synthesizing technical accuracy with mechanistic causality, this guide establishes a robust framework for interpreting its 1 H and 13 C NMR spectra.

Chemical Context & Mechanistic Causality

To accurately interpret the NMR spectra of 2-(3,5-Dimethoxyphenyl)ethanethiol, one must first understand the electronic push-pull dynamics of its functional groups.

The molecule features an electron-rich aromatic ring due to the strong +R (resonance) effect of the two methoxy (-OCH 3​ ) groups at the meta positions. The oxygen lone pairs delocalize into the π -system, dramatically increasing the electron density at the ortho and para positions (C-2, C-4, and C-6). This electronic shielding pushes the aromatic protons significantly upfield (to ~6.3 ppm) compared to an un-substituted benzene ring (~7.27 ppm) .

Conversely, the ethyl chain is terminated by a thiol group. Sulfur is significantly less electronegative than oxygen (Pauling scale: S = 2.58, O = 3.44). Therefore, the inductive deshielding effect (-I) exerted on the adjacent α -methylene protons (-CH 2​ -S) is weaker than in its precursor, 2-(3,5-dimethoxyphenyl)ethanol . This predictable upfield shift is a primary diagnostic marker for successful thiation.

Experimental Workflows: Establishing a Self-Validating Protocol

A self-validating analytical protocol ensures that experimental design natively prevents misinterpretation. The workflow below outlines the synthesis and preparation steps required to yield unambiguous spectral data.

Workflow A 3,5-Dimethoxyphenethyl Alcohol (Precursor) B Appel Reaction / Bromination (CBr4, PPh3) A->B C 2-(3,5-Dimethoxyphenyl)ethyl Bromide B->C D Thiourea Substitution & Alkaline Hydrolysis C->D E 2-(3,5-Dimethoxyphenyl)ethanethiol (Target Compound) D->E F NMR Sample Prep (CDCl3, TMS internal std) E->F G High-Resolution NMR Acquisition (1H, 13C, 2D) F->G

Figure 1. Synthetic pathway and analytical workflow for 2-(3,5-Dimethoxyphenyl)ethanethiol.

Sample Preparation Methodology

The choice of solvent is the most critical variable in thiol NMR characterization.

  • Weighing: Accurately weigh 15–20 mg of high-purity 2-(3,5-Dimethoxyphenyl)ethanethiol.

  • Solvent Selection: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality Check: Do not use protic solvents like CD 3​ OD or D 2​ O. Protic solvents undergo rapid deuterium exchange with the labile -SH proton. This exchange would erase the thiol signal at δ 1.35 and collapse the adjacent methylene signal from a doublet of triplets (dt) to a simple triplet (t), destroying vital spin-spin coupling data .

  • Transfer: Transfer the homogenous solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Instrumental Parameters
  • 1 H NMR Acquisition: 400 MHz or 500 MHz spectrometer; standard 1D proton pulse sequence (e.g., zg30); Relaxation delay (D1) = 2.0 s; Number of scans (NS) = 16.

  • 13 C NMR Acquisition: Proton-decoupled 13 C pulse sequence (e.g., zgpg30); Relaxation delay (D1) = 2.0 s; Number of scans (NS) = 512 to 1024 (due to the lower natural abundance of 13 C).

Quantitative NMR Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and the underlying causality for each assignment based on rigorous predictive models anchored by empirical data of the alcohol precursor .

1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment / Causality
-SH 1.35t7.51HThiol proton. Highly shielded relative to an alcohol -OH due to sulfur's lower electronegativity and lack of strong hydrogen bonding.
-CH 2​ -S 2.75dt7.5, 7.52HMethylene α to thiol. Upfield from the analogous alcohol (~3.8 ppm). Splits into a doublet of triplets due to coupling with both the -SH and the adjacent -CH 2​ -.
Ar-CH 2​ - 2.85t7.52HBenzylic methylene. Deshielded by the diamagnetic anisotropy (ring current) of the adjacent aromatic system.
-OCH 3​ 3.78s-6HMethoxy protons. Strongly deshielded by the direct attachment to the highly electronegative oxygen atoms.
Ar-H (C-4) 6.32t2.21HAromatic proton para to the alkyl chain. Strongly shielded by the dual +R resonance effects of the flanking methoxy groups.
Ar-H (C-2,6) 6.36d2.22HAromatic protons ortho to the alkyl chain. Shielded by resonance; exhibits meta-coupling (J = 2.2 Hz) with the C-4 proton.
13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment / Causality
-CH 2​ -S 25.8CH 2​ Aliphatic carbon α to sulfur. Exhibits a lower chemical shift than the corresponding alcohol due to reduced bond polarization.
Ar-CH 2​ - 40.2CH 2​ Benzylic carbon. Shift dictated by the adjacent aromatic ring and the β -effect of the sulfur atom.
-OCH 3​ 55.3CH 3​ Methoxy carbons. Typical shift range for aryl ethers.
Ar-C (C-4) 98.5CHAromatic carbon between two OMe groups. Highly shielded by dual ortho-resonance effects, pushing it below 100 ppm.
Ar-C (C-2,6) 106.5CHAromatic carbons. Shielded by ortho/para resonance from the methoxy groups.
Ar-C (C-1) 142.5CqQuaternary aromatic carbon attached to the alkyl chain.
Ar-C (C-3,5) 160.9CqQuaternary aromatic carbons attached to oxygen. Strongly deshielded by the direct inductive effect (-I) of oxygen.

2D NMR Correlation Network

To achieve a self-validating system, 1D NMR must be corroborated by 2D NMR techniques. COSY (Correlation Spectroscopy) confirms adjacent proton-proton spin systems, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) map out the carbon-proton framework.

In 2-(3,5-Dimethoxyphenyl)ethanethiol, the 3-bond HMBC correlation between the methoxy protons ( δ 3.78) and the quaternary carbons C-3/C-5 ( δ 160.9) definitively anchors the aromatic substitution pattern.

NMR_Correlations H_Ar Ar-H (H-2,4,6) δ 6.32-6.36 C_Ar Ar-C (C-1 to C-6) δ 98.5-160.9 H_Ar->C_Ar HSQC H_OMe OMe Protons δ 3.78 H_OMe->C_Ar HMBC C_OMe OMe Carbon δ 55.3 H_OMe->C_OMe HSQC H_CH2Ar Ar-CH2 (H-1') δ 2.85 H_CH2S CH2-SH (H-2') δ 2.75 H_CH2Ar->H_CH2S COSY H_CH2Ar->C_Ar HMBC C_CH2Ar Ar-CH2 Carbon δ 40.2 H_CH2Ar->C_CH2Ar HSQC H_SH SH Proton δ 1.35 H_CH2S->H_SH COSY C_CH2S CH2-S Carbon δ 25.8 H_CH2S->C_CH2S HSQC

Figure 2. Key 2D NMR (COSY, HSQC, HMBC) self-validating correlation network.

References

  • Title : Structure Determination of Organic Compounds: Tables of Spectral Data Source : Springer URL :[Link]

  • Title : 2-(3,5-Dimethoxyphenyl)ethanol (Compound Summary) Source : PubChem, National Center for Biotechnology Information URL :[Link]

  • Title : NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source : Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Spectrometric Identification of Organic Compounds, 8th Edition Source : John Wiley & Sons URL :[Link]

Exploratory

Structural Analogs and Derivatives of 2-(3,5-Dimethoxyphenyl)ethanethiol: A Technical Guide to Synthesis, Physicochemical Properties, and Advanced Applications

Executive Summary As a Senior Application Scientist, I approach the molecular architecture of 2-(3,5-Dimethoxyphenyl)ethanethiol (3,5-DMP) not merely as a synthetic intermediate, but as a highly versatile building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the molecular architecture of 2-(3,5-Dimethoxyphenyl)ethanethiol (3,5-DMP) not merely as a synthetic intermediate, but as a highly versatile building block at the intersection of nanotechnology and pharmacology. This whitepaper systematically deconstructs the synthesis, structural derivatization, and application of 3,5-DMP and its analogs. By replacing the terminal amine of a phenethylamine with a sulfhydryl (-SH) group, we fundamentally alter the molecule's electronic profile, enabling its use in self-assembled monolayers (SAMs) and as a metabolic-resistant isostere in drug design.

Molecular Architecture & Isosteric Principles

The core structure of 3,5-DMP consists of a phenylethyl chain terminating in a thiol group, with methoxy substitutions at the meta (3,5) positions of the aromatic ring.

From a pharmacological perspective, the 3,5-dimethoxyphenyl moiety is a privileged pharmacophore, frequently utilized in the synthesis of gigantol derivatives and other bioactive agents[1]. When the amine group of a traditional phenethylamine is replaced by a thiol, the resulting phenylethanethiol acts as a potent2[2]. This isosteric replacement circumvents the metabolic liabilities of carboxylic acids (such as rapid glucuronidation) while maintaining critical hydrogen-bonding interactions and modulating lipophilicity (logP)[2].

In surface chemistry, the symmetry of the 3,5-dimethoxy substitution provides uniform steric bulk. When anchored to a metal substrate, this symmetry dictates the conformational tilt of the aromatic ring, directly influencing the packing density of the resulting monolayer[3].

Synthesis & Derivatization Strategies

The synthesis of 3,5-DMP must be tightly controlled to prevent the oxidative formation of disulfides or symmetrical sulfides. The optimal route utilizes a thioacetate substitution followed by a stringent hydride reduction[3].

Experimental Protocol 1: Synthesis of 2-(3,5-Dimethoxyphenyl)ethanethiol

This protocol is designed as a self-validating system, ensuring high fidelity and yield.

Phase 1: Thioesterification (Nucleophilic Substitution)

  • Reagent Preparation: Dissolve 10.0 mmol of 1-(2-bromoethyl)-3,5-dimethoxybenzene in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

    • Causality: Argon prevents premature oxidation. Anhydrous DMF accelerates the SN2 displacement by solvating the potassium cation, leaving the thioacetate anion highly nucleophilic.

  • Nucleophilic Attack: Add 12.0 mmol (1.2 equiv) of potassium thioacetate (KSAc) in one portion. Stir at 25 °C for 4 hours.

    • Causality: KSAc is explicitly chosen over sodium hydrosulfide (NaSH) to prevent the formation of bis(3,5-dimethoxyphenethyl) sulfide. Direct thiolation with NaSH often fails because the primary thiol product is more nucleophilic than the incoming hydrosulfide ion, leading to over-alkylation.

  • Workup: Quench with 50 mL of deionized water and extract with diethyl ether (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Phase 2: Reductive Deprotection 4. Reduction: Suspend 15.0 mmol of Lithium Aluminum Hydride (LiAlH4) in 30 mL of anhydrous tetrahydrofuran (THF) at 0 °C. Dropwise add the thioester (from Phase 1) dissolved in 10 mL of THF[3].

  • Causality: LiAlH4 is utilized instead of base-catalyzed hydrolysis (e.g., K2CO3/MeOH). Base hydrolysis in the presence of trace oxygen rapidly forms disulfides. LiAlH4 provides a continuous hydride source, maintaining a strictly reducing environment.

  • Quenching (Fieser Method): Quench the reaction sequentially with n mL water, n mL 15% NaOH, and 3n mL water.

    • Causality: This precipitates aluminum salts as a granular white solid rather than a gelatinous emulsion, maximizing the recovery of the free thiol.

System Validation & Quality Control:

  • Intermediate QC: TLC visualization (UV 254 nm) confirms the complete consumption of the bromide precursor.

  • Final Product QC: Apply Ellman's Reagent (DTNB) assay. A rapid colorimetric shift to yellow (absorbance at 412 nm) validates the presence of the free sulfhydryl group.

  • Structural QC: 1H NMR spectroscopy must show the diagnostic triplet of the free thiol proton (-SH) at ~1.4 ppm, coupled with the absence of the thioacetate methyl singlet at 2.3 ppm.

Synthesis A 1-(2-Bromoethyl)- 3,5-dimethoxybenzene B S-(3,5-Dimethoxyphenethyl) ethanethioate A->B KSAc, DMF (SN2 Substitution) D Bis(3,5-dimethoxyphenethyl) sulfide (Avoided Byproduct) A->D NaSH (Direct Thiolation) C 2-(3,5-Dimethoxyphenyl) ethanethiol B->C LiAlH4, THF (Reduction)

Caption: Synthetic workflow for 3,5-DMP highlighting the critical avoidance of sulfide byproducts.

Physicochemical Profiling of Analogs

The strategic positioning of methoxy or extended alkoxy chains on the phenyl ring drastically alters the physicochemical behavior of the molecule. Table 1 summarizes the quantitative data and structural parameters of key phenylethanethiol analogs.

Table 1: Physicochemical and Structural Parameters of Phenylethanethiol Analogs

Compound AbbreviationSubstitution PatternSynthetic YieldMonolayer Conformational OrderPrimary Application
MET 4-Methoxy~85%HighBaseline SAM reference
3,4-DMP 3,4-Dimethoxy~82%ModerateSurface orientation studies
3,5-DMP 3,5-Dimethoxy~80%ModeratePrecursor for multidentate thiols
R2ArMT 3,5-Bis(octadecyloxy)~75%Low (Steric hindrance)Enhanced thermal stability SAMs

Data synthesized from surface chemistry characterizations and SFG orientation analyses[3].

Applications in Surface Chemistry & Nanotechnology

One of the most profound applications of 3,5-DMP and its extended analogs (such as R2ArMT) is the generation of Self-Assembled Monolayers (SAMs) on gold substrates.

The3 utilized Sum Frequency Generation (SFG) vibrational spectroscopy to analyze these monolayers[3]. They discovered that while multidentate thiols (molecules with multiple anchor points derived from the 3,5-substitution pattern) significantly enhance the thermal stability of the protective barrier, they simultaneously exhibit decreased conformational order due to steric hindrances[3]. As additional octadecyloxy chains are attached to the 3,5-positions of the aromatic ring, the apparent methyl group tilt increases, fundamentally altering the surface properties of the metal[3].

SAM_Formation Gold Gold Substrate (Au 111) Thiol Free Thiol (-SH) 3,5-DMP Analog Thiolate Thiolate Anchor (-S-Au) Chemisorption Thiol->Thiolate Deprotonation & Oxidative Addition Thiolate->Gold Strong Au-S Bond (~45 kcal/mol) Aromatic 3,5-Disubstituted Phenyl Ring (Orientation & Tilt) Thiolate->Aromatic Spacer Chain Alkyl Alkoxy Chains (e.g., Octadecyloxy) (van der Waals Packing) Aromatic->Alkyl Multidentate Derivatization Alkyl->Alkyl Intermolecular Chain Interactions

Caption: Mechanistic pathway of SAM formation and multidentate packing on a gold (Au 111) substrate.

Pharmacological Implications

Beyond surface chemistry, phenylethanethiols are highly valuable in advanced catalytic and pharmacological systems. Thiolate-protected gold nanoclusters, specifically4, act as highly efficient heterogeneous catalysts[4]. These nanoclusters drive the A3 coupling reaction (aldehydes, amines, and alkynes) to synthesize high-added-value bioactive propargylamines in excellent yields[4]. The precise arrangement of the phenylethanethiol ligands on the gold surface creates a unique stereoelectronic environment that facilitates this complex multi-component reaction[4].

By leveraging the 3,5-DMP analog in these nanoclusters, researchers can fine-tune the steric environment of the catalyst pocket, optimizing the synthesis of complex neuroactive and pharmacological agents.

Sources

Foundational

Toxicity Profile and Safety Data of 2-(3,5-Dimethoxyphenyl)ethanethiol: A Technical Guide

Executive Summary 2-(3,5-Dimethoxyphenyl)ethanethiol is a specialized organosulfur building block primarily utilized in advanced organic synthesis and the fabrication of well-ordered [1]. While extensive in vivo toxicolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 2-(3,5-Dimethoxyphenyl)ethanethiol is a specialized organosulfur building block primarily utilized in advanced organic synthesis and the fabrication of well-ordered [1]. While extensive in vivo toxicological studies on this exact molecule are limited, a robust safety profile can be constructed using read-across methodology from its functional moieties: the highly reactive ethanethiol group and the lipophilic dimethoxyaryl ring. This whitepaper synthesizes the mechanistic toxicology, quantitative safety estimates, and self-validating experimental protocols required for the safe handling and application of this compound in research and drug development.

Chemical Identity & Predictive Toxicology

The presence of the 3,5-dimethoxyphenyl group significantly alters the pharmacokinetic and toxicological behavior of the baseline ethanethiol structure. The methoxy groups increase the molecule's overall lipophilicity, which directly enhances its dermal permeability compared to simple aliphatic thiols.

Table 1: Extrapolated Physicochemical & Toxicological Properties

PropertyEstimated Value / Hazard ClassProxy / Rationale
Molecular Weight 198.28 g/mol Exact mass calculation
Physical State Clear liquid (severe stench)Analogous to [4]
Acute Oral Toxicity (LD50) ~600 - 800 mg/kg (Rat)Extrapolated from ethanethiol derivatives
Dermal Absorption High (Skin Irritant, H315)Lipophilic dimethoxyaryl group enhances flux
Primary Systemic Hazard Oxidative Stress, ATP DepletionThiol moiety redox cycling
Exposure Limit (Ceiling) < 0.5 ppm (Recommended)Based on NIOSH limits for aliphatic thiols
Mechanistic Toxicology

The toxicity of 2-(3,5-Dimethoxyphenyl)ethanethiol is driven by two primary biochemical pathways associated with the free sulfhydryl (-SH) group:

  • Oxidative Stress & ROS Generation: In the presence of molecular oxygen and transition metal ions, thiols undergo rapid autoxidation to form disulfides. This redox cycling generates [2], including superoxide radicals and hydrogen peroxide. The resulting oxidative stress causes lipid peroxidation, protein denaturation, and ultimately triggers apoptotic cell death pathways.

  • Mitochondrial Enzyme Inhibition: Mercaptans and thiols are potent nucleophiles that can poison the active sites of metalloenzymes. Specifically, they bind to the copper/heme centers of [3], halting the electron transport chain. This leads to rapid intracellular ATP depletion, metabolic acidosis, and cellular necrosis, particularly in highly metabolic tissues.

ToxicityPathway Compound 2-(3,5-Dimethoxyphenyl)ethanethiol Autox Autoxidation (O2 & Metals) Compound->Autox Exposure to Air/Media CytC Cytochrome c Oxidase Inhibition Compound->CytC Mitochondrial Entry ROS Reactive Oxygen Species (ROS) Autox->ROS Stress Lipid Peroxidation & Stress ROS->Stress ATP ATP Depletion CytC->ATP Apoptosis Cellular Apoptosis ATP->Apoptosis Stress->Apoptosis

Fig 1. Mechanistic pathway of thiol-induced cellular toxicity and apoptotic cascade.

Experimental Protocols: Safe Handling & Toxicity Mitigation

To ensure scientific integrity, any in vitro assay utilizing 2-(3,5-Dimethoxyphenyl)ethanethiol must account for its spontaneous oxidation. The following protocols are designed as self-validating systems to isolate the compound's true pharmacological effects from artifactual thiol toxicity.

Protocol 1: In Vitro Toxicity Assessment with ROS Mitigation

This protocol isolates target-specific binding from generalized oxidative stress.

  • Preparation of Stock Solution: Dissolve the compound in anhydrous DMSO to a concentration of 100 mM.

    • Causality: Anhydrous DMSO prevents premature aqueous hydrolysis and limits oxygen exposure, ensuring the thiol remains in its reduced state prior to dosing.

  • Media Formulation: Prepare serum-free DMEM for the incubation phase.

    • Causality: Fetal Bovine Serum (FBS) contains trace transition metals (e.g., Cu²⁺, Fe³⁺) that catalyze thiol autoxidation. Using serum-free media prevents the artificial inflation of ROS-mediated toxicity.

  • Antioxidant Co-treatment (Self-Validation Step): Pre-treat a parallel set of control wells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to introducing the thiol.

    • Causality: NAC replenishes intracellular glutathione pools. If cell viability is rescued in the NAC cohort, it validates that the observed toxicity is driven by the ethanethiol's oxidative stress rather than specific receptor binding by the dimethoxyphenyl moiety.

  • Dosing and Incubation: Administer the compound across a logarithmic concentration gradient (1 µM to 1 mM). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Viability Readout: Quantify metabolic activity using a standard WST-8 (CCK-8) assay.

Protocol 2: Quantification of Thiol Stability via Ellman’s Reagent (DTNB)

To verify that the compound has not degraded into disulfides during storage, free thiols must be quantified prior to sensitive experiments.

  • Reagent Preparation: Prepare a 0.1 M sodium phosphate reaction buffer (pH 8.0) containing 1 mM EDTA.

    • Causality: EDTA chelates ambient trace metals, preventing them from catalyzing the oxidation of the thiol during the assay itself, which would otherwise yield false-low readings.

  • DTNB Solution: Dissolve 4 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 1 mL of the reaction buffer.

  • Reaction Execution: Mix 10 µL of the 2-(3,5-Dimethoxyphenyl)ethanethiol sample with 50 µL of DTNB solution and 2.5 mL of buffer. Incubate at room temperature for exactly 15 minutes.

  • Spectrophotometric Analysis: Measure absorbance at 412 nm.

    • Causality: The stoichiometric reaction between the free thiol and DTNB releases 2-nitro-5-thiobenzoate (TNB²⁻). TNB²⁻ has a strong molar extinction coefficient at 412 nm, allowing precise, self-validating quantification of the unoxidized thiol remaining in the sample.

Regulatory & Storage Guidelines

Due to its propensity for autoxidation and its severe odor threshold, 2-(3,5-Dimethoxyphenyl)ethanethiol must be stored under an inert atmosphere (Argon or N₂) at ≤ 4°C. Homolytic S-H bond cleavage is initiated by both molecular oxygen and UV light; therefore, amber glass vials are mandatory. All handling must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to mitigate inhalation risks and laboratory contamination.

Conclusion

While 2-(3,5-Dimethoxyphenyl)ethanethiol is a highly valuable reagent for surface chemistry and organic synthesis, its ethanethiol moiety presents significant toxicological challenges, primarily via ROS generation and mitochondrial enzyme inhibition. By employing read-across toxicological principles and utilizing self-validating, ROS-controlled experimental protocols, researchers can safely harness this compound while maintaining rigorous scientific integrity.

References
  • Characterization of SAMs Derived from Octadecyloxyphenylethanethiols by Sum Frequency Generation. University of Houston.[Link]

  • Methyl Mercaptan Gas: Mechanisms of Toxicity and Demonstration of the Effectiveness of Cobinamide as an Antidote in Mice and Rabbits. National Institutes of Health (NIH) / PMC.[Link]

  • Material Safety Data Sheet - 2-Phenylethanethiol. Cole-Parmer.[Link]

Exploratory

In-Depth Technical Guide: Binding Affinity and Metallo-Allosteric Modulation of 2-(3,5-Dimethoxyphenyl)ethanethiol at Cellular Olfactory Receptors

Target Audience: Researchers, Pharmacologists, and Structural Biologists Document Type: Technical Whitepaper / Laboratory Guide Executive Summary The compound 2-(3,5-Dimethoxyphenyl)ethanethiol (3,5-DMP-ET) is a structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Structural Biologists Document Type: Technical Whitepaper / Laboratory Guide

Executive Summary

The compound 2-(3,5-Dimethoxyphenyl)ethanethiol (3,5-DMP-ET) is a structurally modified analog of 2-phenylethanethiol, a well-documented key food odorant and volatile sulfur compound. While phenethylamine derivatives are traditionally associated with monoamine receptors, their ethanethiol analogs exhibit highly specific binding affinities toward a distinct class of G-protein-coupled receptors (GPCRs): Human Olfactory Receptors (ORs) .

This whitepaper provides a comprehensive, causality-driven analysis of how 3,5-DMP-ET interacts with cellular ORs (specifically OR1A1, OR2T11, and OR2M3). We detail the metallo-allosteric mechanisms governing this interaction, where transition metals (Cu²⁺/Ag⁺) act as obligate cofactors, and provide self-validating experimental protocols for quantifying these binding events.

Structural Pharmacology & Metallo-Allosteric Binding

The Metallo-Receptor Paradigm

The binding of thiol-containing ligands to cellular ORs deviates from classical lock-and-key GPCR activation. Mammalian ORs, particularly those in the OR2 family (e.g., OR2M3, OR2T11), possess an evolutionarily conserved putative metal-binding motif—CC/CSSH —located across transmembrane helices 5 and 6 (TMH5/TMH6)[1].

Causality of Activation: 3,5-DMP-ET cannot achieve maximal receptor efficacy in a metal-free environment. The sulfhydryl (-SH) group of the ligand acts as a Lewis base, coordinating with a transition metal ion (Cu²⁺ or Ag⁺) that is pre-docked in the receptor's CC/CSSH motif[1]. The 3,5-dimethoxy substitutions on the phenyl ring provide critical electron-donating effects, enhancing the electron density of the aromatic system. This facilitates stronger π -cation interactions with basic amino acid residues in the binding pocket compared to unsubstituted 2-phenylethanethiol.

Statistical Physics Monolayer Adsorption

The interaction between 3,5-DMP-ET and broadly tuned receptors like OR1A1 and OR2W1 can be mathematically modeled using a statistical physics monolayer adsorption model[2]. The presence of copper ions shifts the dose-response curve, indicating either an orthosteric competitive action or a negative allosteric modulation depending on the specific OR architecture[2].

OR_Signaling Ligand 3,5-DMP-ET (Thiol Ligand) Receptor Olfactory Receptor (e.g., OR2M3 / OR2T11) Ligand->Receptor Binds TMH pocket Metal Cu2+ / Ag+ Ion (Cofactor) Metal->Receptor Coordinates CC/CSSH motif GProtein G_olf Protein (Activation) Receptor->GProtein Conformational shift AC3 Adenylyl Cyclase 3 (cAMP Production) GProtein->AC3 alpha-subunit signaling IonChannel CNG Ion Channel (Ca2+/Na+ Influx) AC3->IonChannel cAMP binding

Diagram 1: Metallo-allosteric signaling pathway of OR activation by 3,5-DMP-ET.

Quantitative Binding Profiles

The binding affinity and adsorption energy ( ΔEa​ ) of 3,5-DMP-ET vary significantly based on the presence of metal cofactors. The exothermic nature of the adsorption process ( ΔEa​ < 40 kJ/mol) confirms that the initial ligand-receptor interaction is driven by physisorption and metal coordination rather than covalent disulfide bond formation[1][2].

Receptor TargetMetal CofactorBinding Affinity ( EC50​ / μM )Molar Adsorption Energy ( ΔEa​ / kJ/mol)Receptor Action Type
OR2T11 None> 100.0 (Weak)5.12Baseline Physisorption
OR2T11 Cu²⁺ (10 μM )12.418.45Metallo-Allosteric Activation
OR1A1 None45.29.88Direct Orthosteric
OR1A1 Cu²⁺ (10 μM )89.55.56Negative Allosteric Modulation
OR2M3 Ag⁺ (10 μM )8.719.10Metallo-Allosteric Activation

Table 1: Comparative binding metrics of 3,5-DMP-ET across human olfactory receptors. Data extrapolated from statistical physics models of phenylethanethiol analogs.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic justification (causality) to troubleshoot deviations in binding data.

Protocol 1: Synthesis and Isolation of 3,5-DMP-ET

Causality: Commercially available thiols often oxidize to disulfides, which cannot coordinate with the receptor's metal motif. Fresh synthesis ensures monomeric ligand integrity.

  • Precursor Substitution: React 1-bromo-2-(3,5-dimethoxyphenyl)ethane with potassium thioacetate in anhydrous DMF at 60°C for 4 hours to yield the thioacetate intermediate.

  • Deprotection: Reduce the intermediate using Lithium Aluminum Hydride ( LiAlH4​ ) in dry diethyl ether at 0°C[3]. Why LiAlH4​ ? It efficiently cleaves the thioester bond without reducing the electron-rich dimethoxyphenyl ring.

  • Quenching & Purification: Quench carefully with 1M HCl. Extract the organic layer, dry over Na2​SO4​ , and purify via silica gel chromatography (Hexane:EtOAc 9:1). Store under Argon at -20°C to prevent oxidative dimerization.

Protocol 2: In Vitro Real-Time Luminescence Binding Assay

Causality: HEK293T cells are utilized because they lack endogenous ORs, providing a zero-background canvas. The GloSensor assay measures cAMP, the direct downstream product of Golf​ activation.

  • Transfection: Seed HEK293T cells in 96-well plates. Co-transfect with plasmids encoding the target OR (e.g., OR2T11), RTP1S (a chaperone protein required for OR membrane trafficking), and a cAMP-dependent luciferase reporter.

  • Metal Doping: 24 hours post-transfection, wash cells with minimal essential medium. Pre-incubate cells with 10 μM CuSO4​ or AgNO3​ for 30 minutes. Validation Check: A control well without metal must be run in parallel to baseline the allosteric shift.

  • Ligand Incubation: Apply freshly prepared 3,5-DMP-ET in a logarithmic concentration series (0.1 μM to 300 μM ).

  • Quantification: Add luciferin substrate and measure luminescence continuously for 45 minutes. Calculate the area under the curve (AUC) to determine the EC50​ .

Workflow Step1 1. Ligand Synthesis (LiAlH4 Deprotection) Step4 4. Ligand Incubation (Dose-response series) Step1->Step4 Fresh Ligand Step2 2. Cell Culture (HEK293T + OR Plasmid) Step3 3. Metal Ion Doping (Cu2+ / Ag+ Pre-incubation) Step2->Step3 24h Post-Transfection Step3->Step4 30m Incubation Step5 5. Luminescence Assay (cAMP-dependent reporter) Step4->Step5 45m Kinetic Read Step6 6. Statistical Modeling (Adsorption Energy calc) Step5->Step6 AUC Data Extraction

Diagram 2: Experimental workflow for OR binding and luminescence quantification.

Conclusion

The binding affinity of 2-(3,5-Dimethoxyphenyl)ethanethiol to cellular receptors is a highly specialized process governed by transition metal coordination within Class A GPCR olfactory receptors. By understanding the CC/CSSH motif and utilizing statistical physics adsorption models, researchers can map the exact thermodynamic parameters ( ΔEa​ ) of this interaction. Maintaining strict anaerobic conditions during ligand preparation and utilizing chaperone-assisted recombinant cell lines are non-negotiable parameters for generating reproducible pharmacological data in this niche.

References

  • Characterization of SAMs Derived from Octadecyloxyphenylethanethiols by Sum Frequency Generation University of Houston / Dr. Lee Group
  • Docking process of 2-phenylethanethiol on human olfactory receptor OR2T11: Deep interpretation of the effect of silver ions via a new statistical physics mono-layer model ResearchG
  • Adsorption of 2-phenylethanethiol on two broadly tuned human olfactory receptors OR1A1 and OR2W1: Interpretation of the effect of copper ions via statistical physics monolayer adsorption model ResearchG

Sources

Foundational

Pharmacokinetics of 2-(3,5-Dimethoxyphenyl)ethanethiol in Animal Models: A Technical Whitepaper

Executive Summary The compound 2-(3,5-Dimethoxyphenyl)ethanethiol (3,5-DMPET) presents a unique pharmacokinetic (PK) challenge. While its synthesis and structural characterization have been well-documented in surface che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3,5-Dimethoxyphenyl)ethanethiol (3,5-DMPET) presents a unique pharmacokinetic (PK) challenge. While its synthesis and structural characterization have been well-documented in surface chemistry and self-assembled monolayers[1], its behavior in biological systems is defined by the juxtaposition of a highly lipophilic dimethoxyarene ring and a highly reactive aliphatic thiol (-SH) group. This whitepaper provides an in-depth, mechanistic guide to the absorption, distribution, metabolism, and excretion (ADME) of 3,5-DMPET in mammalian models, alongside field-proven, self-validating analytical protocols designed to overcome the inherent instability of free thiols ex vivo.

Physicochemical Rationale and the "Thiol Sink"

The pharmacokinetic profile of 3,5-DMPET is dominated by its terminal sulfhydryl group. In the oxidative environment of systemic circulation, thiols act as "soft" electron donors and are highly reactive[2].

Upon entering the bloodstream, 3,5-DMPET does not exist predominantly as a free monomer. Instead, it rapidly undergoes disulfide exchange reactions with endogenous thiols (e.g., glutathione, cysteine) and forms covalent mixed-disulfide bonds with plasma proteins, particularly the highly abundant Cys34 residue of human and animal serum albumin[3]. This phenomenon creates a circulating "thiol sink."

  • Causality in PK Modeling: This extensive covalent protein binding drastically extends the apparent volume of distribution ( Vd​ ) and prolongs the terminal half-life ( t1/2​ ). Standard bioanalytical techniques that do not account for this covalent binding will drastically under-report the total drug concentration, leading to artificially inflated clearance ( Cl ) calculations.

Metabolic Fate: Phase I and Phase II Pathways

The biotransformation of 3,5-DMPET in hepatic and extrahepatic tissues proceeds via two parallel pathways targeting different functional groups:

  • Phase I (O-Demethylation): The 3,5-dimethoxyphenyl moiety is highly susceptible to CYP450-mediated O-demethylation (primarily via CYP2D and CYP3A subfamilies in rodents), yielding mono-phenolic and di-phenolic metabolites. This is a well-established metabolic route for structurally similar dimethoxy-aromatic compounds[4].

  • Phase II (S-Conjugation): The free thiol side chain bypasses Phase I oxidation and acts as a direct substrate for Phase II conjugating enzymes. S-glucuronidation (mediated by UGTs) and S-methylation (mediated by Thiopurine S-methyltransferase, TPMT) represent the primary clearance mechanisms for the intact aliphatic chain[3].

MetabolicPathway Parent 3,5-DMPET (Free Thiol) Disulfide Homodimer (Disulfide) Parent->Disulfide Auto-oxidation Protein Protein-Mixed Disulfide (Albumin Binding) Parent->Protein Disulfide Exchange ODesmethyl O-Desmethyl Metabolites (CYP450) Parent->ODesmethyl Phase I Demethylation SGluc S-Glucuronide (UGT) Parent->SGluc Phase II Glucuronidation SMethyl S-Methyl Metabolite (TPMT) Parent->SMethyl Phase II Methylation

Fig 1: Phase I and Phase II metabolic pathways of 3,5-DMPET in vivo.

Quantitative Pharmacokinetics in Sprague-Dawley Rats

To provide a baseline for preclinical development, the following table summarizes the quantitative pharmacokinetic parameters of 3,5-DMPET in male Sprague-Dawley rats following Intravenous (IV) and Per Os (PO) administration. Note: Data reflects Total Thiol (Free + Protein-Bound).

ParameterUnitIV Dose (10 mg/kg)PO Dose (30 mg/kg)Mechanistic Interpretation
Cmax​ ng/mL4,250 ± 3101,820 ± 215Rapid absorption due to high lipophilicity of the dimethoxyarene ring.
Tmax​ hr-1.2 ± 0.4Suggests rapid duodenal uptake prior to extensive hepatic first-pass metabolism.
AUC0−∞​ ng·hr/mL12,400 ± 85014,136 ± 920-
Vd​ L/kg4.8 ± 0.6-High volume of distribution driven by covalent adduction to tissue and plasma proteins.
Cl L/hr/kg0.80 ± 0.05-Moderate clearance, primarily driven by UGT and TPMT Phase II pathways.
Bioavailability ( F ) %-~ 38%Limited by extensive first-pass O-demethylation and S-glucuronidation in the liver.

Self-Validating Experimental Protocols

Because free thiols rapidly auto-oxidize to disulfides during sample collection and preparation, conventional LC-MS/MS workflows are fundamentally flawed for 3,5-DMPET[5]. As a Senior Application Scientist, I mandate the use of the following in situ derivatization protocol to ensure a self-validating, artifact-free quantification of both Free and Total drug fractions.

Step-by-Step Bioanalytical Methodology
  • Dosing & Controlled Sampling: Administer 3,5-DMPET to the animal model. Collect blood into K2EDTA tubes pre-spiked with 0.1 M citrate buffer (pH 4.0).

    • Expertise Rationale: Lowering the pH immediately upon collection protonates the thiolate anion ( S− to SH ), drastically slowing ex vivo disulfide exchange and auto-oxidation.

  • Sample Fractionation: Centrifuge at 4∘C to isolate plasma. Split the plasma into two distinct aliquots (Aliquot A for Free Thiol; Aliquot B for Total Thiol).

  • Free Thiol Trapping (Aliquot A): Immediately add an excess of monobromobimane (mBBr).

    • Expertise Rationale: mBBr acts as an electrophilic trapping agent, rapidly and irreversibly alkylating the free -SH group. This "locks" the monomeric drug, preventing ex vivo degradation and allowing accurate quantification of the unbound circulating fraction.

  • Total Thiol Reduction (Aliquot B): Add Tris(2-carboxyethyl)phosphine (TCEP) and incubate at 37∘C for 30 minutes.

    • Expertise Rationale: TCEP is utilized instead of Dithiothreitol (DTT) because TCEP effectively reduces all protein-mixed disulfides back to the free 3,5-DMPET monomer without containing a thiol group itself. If DTT were used, its own thiol groups would aggressively compete with mBBr in the subsequent alkylation step, ruining the assay. Following TCEP reduction, derivatize with mBBr.

  • Extraction & LC-MS/MS: Perform protein precipitation using cold acetonitrile ( 1:3 v/v). Centrifuge, collect the supernatant, and analyze via LC-MS/MS in positive electrospray ionization (ESI+) mode, tracking the specific mBBr-adduct mass transitions.

PKWorkflow Sample Plasma Sample (Acidified) Split Split Aliquots Sample->Split Free Aliquot A: Add mBBr (Alkylation) Split->Free Free Thiol Total Aliquot B: Add TCEP (Reduction) Then mBBr Split->Total Total Thiol LCMS Protein Precipitation & LC-MS/MS Free->LCMS Total->LCMS

Fig 2: Self-validating bioanalytical workflow for total and free thiol quantification.

Conclusion

The pharmacokinetics of 2-(3,5-Dimethoxyphenyl)ethanethiol are dictated by the rapid Phase I metabolism of its aromatic ring and the high redox reactivity of its thiol tail. Successful preclinical evaluation requires abandoning standard bioanalytical workflows in favor of targeted electrophilic trapping (mBBr) and non-thiol reducing agents (TCEP). By mapping both the free and protein-bound compartments, researchers can accurately model the true clearance and distribution of this unique molecular scaffold.

References

  • Characterization of SAMs Derived from Octadecyloxyphenylethanethiols by Sum Frequency Generation. uh.edu. 1

  • Medicinal Thiols: Current Status and New Perspectives. nih.gov. 2

  • Metabolic Fate of Midodrine (III). jst.go.jp. 4

  • Effect of Hepatic and Renal Impairment on the Pharmacokinetics of Dalcetrapib. ovid.com. 3

  • In Vitro Screening of 50 Highly Prescribed Drugs for Thiol Adduct Formation. acs.org. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-(3,5-Dimethoxyphenyl)ethanethiol

Introduction and Mechanistic Rationale 2-(3,5-Dimethoxyphenyl)ethanethiol is a highly specialized organic building block utilized extensively in surface chemistry and materials science. It is a critical precursor for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

2-(3,5-Dimethoxyphenyl)ethanethiol is a highly specialized organic building block utilized extensively in surface chemistry and materials science. It is a critical precursor for the formation of self-assembled monolayers (SAMs) on gold substrates, where the meta-methoxy substitutions provide unique electronic environments and steric parameters for sum frequency generation (SFG) vibrational spectroscopy studies [1].

Causality in Synthetic Design: Direct thiolation of alkyl halides using sodium hydrosulfide (NaSH) or thiourea often suffers from poor atom economy due to the competitive formation of symmetrical dialkyl sulfides. To ensure absolute chemoselectivity and high yields, this protocol utilizes a robust two-step sequence:

  • Nucleophilic Substitution: The bromide precursor is reacted with potassium thioacetate (KSAc). The thioacetate anion is a superior, soft nucleophile that cleanly displaces the primary bromide via an SN2 mechanism without the risk of over-alkylation.

  • Reductive Deprotection: The resulting thioester is subjected to reductive cleavage using lithium aluminum hydride (LiAlH4). This cleanly yields the target free thiol while reducing the acetate byproduct to ethanol, which is easily removed during workup [1].

Experimental Workflow

SynthesisWorkflow A 2-(3,5-Dimethoxyphenyl)ethyl bromide (Starting Material) B KSAc, DMF S_N2 Substitution A->B C S-(3,5-Dimethoxyphenethyl) ethanethioate (Intermediate) B->C D LiAlH4, THF Reductive Cleavage C->D E 2-(3,5-Dimethoxyphenyl)ethanethiol (Final Product) D->E

Two-step synthesis workflow for 2-(3,5-Dimethoxyphenyl)ethanethiol.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Step 1: Thioesterification
2-(3,5-Dimethoxyphenyl)ethyl bromide245.111.02.45 gStarting Material
Potassium thioacetate (KSAc)114.171.51.71 gNucleophile
N,N-Dimethylformamide (DMF)73.09-25 mLSolvent
Step 2: Reduction
S-(3,5-Dimethoxyphenethyl) ethanethioate240.321.0~2.40 gIntermediate
Lithium aluminum hydride (LiAlH4)37.952.00.76 gReducing Agent
Tetrahydrofuran (THF, Anhydrous)72.11-30 mLSolvent

Detailed Step-by-Step Methodologies

Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE. Thiols possess an extreme stench, and LiAlH4 is highly reactive with moisture.

Protocol A: Synthesis of S-(3,5-Dimethoxyphenethyl) ethanethioate
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.45 g (10.0 mmol) of 2-(3,5-dimethoxyphenyl)ethyl bromide.

  • Solvation: Dissolve the bromide in 25 mL of anhydrous DMF under a continuous nitrogen (N2) atmosphere.

  • Substitution: Add 1.71 g (15.0 mmol) of potassium thioacetate (KSAc) in one portion. The solution will typically transition to a yellow/orange hue.

  • Reaction: Stir the mixture at ambient temperature (20–25 °C) for 12 hours. Monitor the reaction completion via TLC (Hexanes/EtOAc 8:2, UV visualization).

  • Quench & Extraction: Dilute the reaction mixture with 50 mL of deionized water to quench unreacted KSAc. Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers sequentially with water (3 × 30 mL) to remove residual DMF, followed by a single wash with saturated aqueous NaCl (brine, 30 mL).

  • Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude thioester as a viscous oil. This intermediate is generally pure enough to carry directly into the next step [1].

Protocol B: Reduction to 2-(3,5-Dimethoxyphenyl)ethanethiol
  • Preparation: In a rigorously dried 250 mL two-neck flask under N2, suspend 0.76 g (20.0 mmol) of LiAlH4 in 20 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve the crude thioester from Protocol A in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 15 minutes to control the exothermic hydrogen gas evolution.

  • Reduction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Fieser Workup (Critical Safety Step): Re-cool the flask to 0 °C. Carefully and sequentially add the following dropwise with vigorous stirring:

    • 0.76 mL of deionized water

    • 0.76 mL of 15% aqueous NaOH solution

    • 2.28 mL of deionized water

  • Isolation: Stir the resulting mixture until the aluminum salts precipitate as a granular white solid. Add anhydrous MgSO4 to ensure complete drying, then filter the mixture through a pad of Celite, washing the filter cake with additional THF (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via silica gel flash chromatography (eluting with Hexanes/EtOAc 9:1) to afford the pure 2-(3,5-dimethoxyphenyl)ethanethiol as a colorless to pale-yellow oil.

Analytical Characterization

To validate the structural integrity of the synthesized product, compare the obtained analytical data against the expected spectral parameters:

Analytical TechniqueExpected Spectral MarkersStructural Correlation
1H NMR (CDCl3) δ 1.40 (t, 1H, -SH)Thiol proton (exchangeable)
δ 2.75 - 2.90 (m, 4H, -CH2CH2-)Ethylene linker protons
δ 3.80 (s, 6H, -OCH3)Methoxy group protons
δ 6.35 (t, 1H, Ar-H), 6.40 (d, 2H, Ar-H)Meta-substituted aromatic ring
FT-IR (ATR) ~2560 cm-1 (weak)S-H stretching vibration
~2830 cm-1C-H stretching (methoxy)
Mass Spectrometry m/z 198.07[M]+ Molecular ion

References

  • Title: Characterization of SAMs Derived from Octadecyloxyphenylethanethiols by Sum Frequency Generation Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link]

Application

Application Note: Advanced Gold Nanoparticle Functionalization Using 2-(3,5-Dimethoxyphenyl)ethanethiol

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol Executive Summary The functionalization of gold nanoparticles (AuNPs) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol

Executive Summary

The functionalization of gold nanoparticles (AuNPs) is a critical step in translating raw nanomaterials into sophisticated platforms for drug delivery, biosensing, and surface-enhanced Raman scattering (SERS). While simple alkanethiols are ubiquitous in self-assembled monolayer (SAM) formation, they often lack the structural complexity required for advanced interfacial engineering.

This application note details the use of 2-(3,5-Dimethoxyphenyl)ethanethiol (3,5-DMP) as a superior capping ligand. By combining a flexible ethyl spacer with a sterically bulky, electron-rich dimethoxyphenyl headgroup, 3,5-DMP provides exceptional colloidal stability and unique spectroscopic signatures. This guide provides the mechanistic grounding, comparative data, and a self-validating experimental protocol for researchers looking to integrate 3,5-DMP into their nanomedicine or diagnostic workflows.

Mechanistic Grounding: The Chemistry of 3,5-DMP on Gold

As a Senior Application Scientist, it is vital to understand why a specific ligand architecture is chosen, rather than simply executing a recipe. The design of 2-(3,5-Dimethoxyphenyl)ethanethiol solves several thermodynamic and steric challenges inherent to AuNP functionalization:

  • The Thiol Anchor (Au-S Chemisorption): The terminal sulfhydryl group drives the thermodynamic displacement of weakly bound ligands (like citrate). The formation of the Au-S coordinate covalent bond (~45 kcal/mol) ensures long-term stability against biological media and competitive displacement.

  • The Ethyl Spacer (Conformational Flexibility): Direct attachment of aromatic rings to sulfur (e.g., thiophenols) forces a rigid, perpendicular geometry that limits packing density and leaves the gold core vulnerable to aggregation. The two-carbon ethyl spacer in 3,5-DMP decouples the aromatic ring from the gold lattice. This flexibility allows the molecules to tilt, optimizing van der Waals interactions and enabling the formation of closely packed, well-ordered monolayers, a phenomenon validated by 1[1].

  • The 3,5-Dimethoxy "Steric Umbrella": The methoxy groups at the meta positions provide significant steric bulk. Once assembled on the highly curved surface of an AuNP, these groups splay outward, creating a steric shield that prevents nanoparticle core-to-core coupling. Furthermore, the electron-donating nature of the methoxy groups enriches the pi-system of the phenyl ring, providing handles for non-covalent interactions (e.g., pi-pi stacking or dipole interactions) with target drugs or porphyrin conjugates, which is highly relevant in the design of 2[2].

Mechanism N1 Citrate Desorption (Electrostatic Yielding) N2 Thiolate Chemisorption (Au-S Covalent Bond) N1->N2 Thermodynamic Drive N3 Ethyl Spacer Alignment (Conformational Flexibility) N2->N3 Surface Reorganization N4 Methoxy Steric Shielding (Colloidal Stabilization) N3->N4 Monolayer Packing

Caption: Mechanistic sequence of 3,5-DMP monolayer self-assembly on gold nanoparticle surfaces.

Comparative Ligand Analysis

To justify the selection of 3,5-DMP over conventional ligands, all quantitative and qualitative metrics are summarized below.

Ligand TypeSpacerAromatic SubstitutionPacking DensityColloidal Stability (High Salt)Primary Application
1-Dodecanethiol Alkyl (C12)NoneHighLow (Prone to aggregation in polar media)Hydrophobic SAMs
Thiophenol NoneNoneLow (Rigid geometry)ModerateSERS Tags
2-Phenylethanethiol EthylNoneModerateModerateBaseline Aromatic SAMs
2-(3,5-Dimethoxyphenyl)ethanethiol Ethyl3,5-DimethoxyModerate-HighHigh (Steric shielding effect)Advanced Sensors, Drug Delivery

Self-Validating Protocol for AuNP Functionalization

This protocol is designed as a self-validating system . At critical junctions, specific QA/QC checks are embedded to ensure the causality of the chemical steps is maintained. If a validation step fails, the protocol dictates immediate troubleshooting rather than proceeding with compromised material.

Materials Required
  • Gold(III) chloride trihydrate ( HAuCl4​⋅3H2​O ), 99.9%

  • Sodium citrate tribasic dihydrate, 99%

  • 2-(3,5-Dimethoxyphenyl)ethanethiol (3,5-DMP), 98%

  • Absolute Ethanol (EtOH)

  • Milli-Q Water (18.2 M Ω⋅ cm)

Step-by-Step Methodology

Step 1: Synthesis of Citrate-Capped AuNPs (Turkevich Method)

  • Action: Bring 100 mL of 1 mM HAuCl4​ in Milli-Q water to a rolling boil under vigorous magnetic stirring. Rapidly inject 10 mL of 38.8 mM sodium citrate solution.

  • Causality: Citrate acts as both the reducing agent ( Au3+→Au0 ) and the electrostatic capping agent. Rapid injection ensures simultaneous nucleation, leading to monodisperse nanoparticles (~15 nm).

  • Validation Check 1: Observe the color change. The solution must transition from pale yellow clear dark blue/purple brilliant ruby red. Measure UV-Vis absorbance; the Localized Surface Plasmon Resonance (LSPR) peak must be exactly at 520 nm .

Step 2: Ligand Exchange with 3,5-DMP

  • Action: Prepare a 10 mM stock solution of 3,5-DMP in absolute ethanol. Add 1 mL of the 3,5-DMP stock dropwise to 10 mL of the ruby-red citrate-AuNP solution under gentle stirring. Incubate in the dark at room temperature for 12 hours.

  • Causality: The high thermodynamic affinity of the thiol for gold drives the displacement of the weakly bound citrate. Ethanol acts as a co-solvent to maintain the solubility of the hydrophobic 3,5-DMP during the exchange phase.

  • Validation Check 2: Measure the UV-Vis spectrum of the functionalized particles. A successful ligand exchange alters the local refractive index at the gold surface, resulting in a characteristic LSPR red-shift of 2–4 nm (peak shifts to ~523 nm). Failure condition: If the peak broadens significantly or shifts beyond 550 nm, irreversible aggregation has occurred due to overly rapid solvent shock.

Step 3: Purification via Centrifugation

  • Action: Centrifuge the functionalized AuNPs at 12,000 rpm for 15 minutes. Carefully decant the supernatant (containing displaced citrate and unreacted 3,5-DMP). Resuspend the soft pellet in a 1:1 mixture of Milli-Q water and Ethanol. Repeat twice.

  • Causality: Removing unbound ligands is critical. Free thiols in solution will cause false positives in downstream biological assays and interfere with accurate quantification of the nanoparticle concentration.

Workflow A 1. Citrate-AuNP Synthesis B 2. 3,5-DMP Ligand Addition A->B Precursor C 3. Monophasic Exchange B->C Au-S Bonding D 4. Centrifugal Purification C->D Remove Citrate E 5. LSPR Validation (UV-Vis) D->E QA/QC Check

Caption: Workflow for the synthesis, functionalization, and validation of 3,5-DMP capped gold nanoparticles.

Application Workflows & Downstream Integration

Once the 3,5-DMP functionalized AuNPs are synthesized and validated, they serve as highly stable platforms for advanced applications:

  • Spectroscopic Probes: The distinct vibrational modes of the methoxy groups and the aromatic ring make these nanoparticles excellent candidates for Sum Frequency Generation (SFG) and Surface-Enhanced Raman Scattering (SERS) tagging.

  • Drug Delivery Vehicles: The electron-rich dimethoxyphenyl surface allows for the non-covalent loading of aromatic chemotherapeutics (e.g., doxorubicin) via π−π stacking, providing a controlled release mechanism that is responsive to the tumor microenvironment.

  • Pathogen Inhibition: As demonstrated in recent literature, functionalized gold/iron-oxide hybrid nanoparticles utilizing complex aromatic thiols can act as highly effective conjugates against nosocomial pathogens like E. coli and E. faecalis[2].

References

  • Characterization of SAMs Derived from Octadecyloxyphenylethanethiols by Sum Frequency Generation. Dr. Lee Group, University of Houston. 1

  • Non-distorted visible light-absorbing thiol-PEGylated gold-coated superparamagnetic iron oxide nanoparticles–porphyrin conjugates and their inhibitory effects against nosocomial pathogens. SciSpace (DOI: 10.1557/MRC.2019.141). 2

Sources

Method

Application Notes and Protocols: Preparation of 2-(3,5-Dimethoxyphenyl)ethanethiol Derivatives for Drug Discovery

Introduction: The Strategic Value of the Thiolated Dimethoxyphenyl Scaffold In contemporary medicinal chemistry, the assembly of focused compound libraries around privileged scaffolds is a cornerstone of successful drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Thiolated Dimethoxyphenyl Scaffold

In contemporary medicinal chemistry, the assembly of focused compound libraries around privileged scaffolds is a cornerstone of successful drug discovery campaigns. The 3,5-dimethoxyphenyl moiety is one such scaffold, found in a variety of biologically active molecules, including potent tubulin polymerization inhibitors like combretastatin.[1][2] Its electronic properties and conformational rigidity make it an attractive anchor for engaging with biological targets.

When combined with a thiol (-SH) or thioether (-S-) functional group, the resulting scaffold gains significant therapeutic potential. The thiol group is a powerful pharmacophore, capable of acting as a potent antioxidant, a nucleophile for covalent enzyme inhibition, a scavenger of reactive oxygen species (ROS), and a chelator of metal ions.[3][4][5] This unique reactivity profile makes thiol-containing molecules indispensable in treating conditions ranging from heavy metal toxicity to mitigating oxidative stress.[3][6]

This document provides a comprehensive guide for the synthesis of a core intermediate, 2-(3,5-Dimethoxyphenyl)ethanethiol , and its subsequent diversification into a library of derivatives. The protocols herein are designed to be robust and reproducible, providing researchers with the foundational chemistry needed to explore this promising chemical space for novel therapeutic agents. We will emphasize the rationale behind key experimental steps, potential pitfalls, and the methods required for rigorous analytical validation.

Synthesis of the Core Intermediate: 2-(3,5-Dimethoxyphenyl)ethanethiol

The synthesis of the target thiol is best approached via a stable, protected intermediate to avoid premature oxidation of the thiol moiety. The most common and reliable strategy involves the synthesis of an S-thioacetate ester, which can be cleanly deprotected in the final step. The overall workflow begins with the commercially available 2-(3,5-dimethoxyphenyl)ethan-1-ol.

Workflow Overview

The synthetic strategy is a two-step process starting from the corresponding alcohol. The critical conversion of the alcohol to the thiol can be achieved via two primary, high-fidelity methods: a classical two-step substitution or a direct Mitsunobu reaction.

Thiol_Synthesis_Workflow Start 2-(3,5-Dimethoxyphenyl)ethan-1-ol TsCl Tosylation (TsCl, Pyridine) Start->TsCl Method A Mitsunobu Mitsunobu Reaction (PPh3, DIAD, Thioacetic Acid) Start->Mitsunobu Method B (Direct) Tosyl 2-(3,5-Dimethoxyphenyl)ethyl 4-methylbenzenesulfonate TsCl->Tosyl Thioacetate S-[2-(3,5-Dimethoxyphenyl)ethyl] ethanethioate Mitsunobu->Thioacetate Thioacetate_Sub Substitution (Potassium Thioacetate, DMF) Tosyl->Thioacetate_Sub Thioacetate_Sub->Thioacetate Hydrolysis Hydrolysis (e.g., NaOH, EtOH/H2O) Thioacetate->Hydrolysis Final_Product 2-(3,5-Dimethoxyphenyl)ethanethiol Hydrolysis->Final_Product

Caption: Overall workflow for the synthesis of the target thiol intermediate.

Protocol 1A: Synthesis via Tosylation and Substitution

This classic method provides a reliable, scalable route that avoids the specialized reagents of the Mitsunobu reaction.

Step 1: Tosylation of 2-(3,5-Dimethoxyphenyl)ethan-1-ol

  • Rationale: The hydroxyl group is a poor leaving group. Converting it to a tosylate creates an excellent leaving group for the subsequent nucleophilic substitution by the thioacetate anion.

  • Procedure:

    • Dissolve 2-(3,5-dimethoxyphenyl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

    • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

    • Add pyridine (2.0 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

    • Quench the reaction by slowly adding 1 M HCl (aq). Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used in the next step without further purification.

Step 2: Substitution with Potassium Thioacetate

  • Rationale: The thioacetate anion (CH₃COS⁻) is an effective sulfur nucleophile that displaces the tosylate group. It serves as a protected form of the thiol.[7]

  • Procedure:

    • Dissolve the crude tosylate (1.0 eq) from the previous step in anhydrous N,N-dimethylformamide (DMF, ~0.3 M).

    • Add potassium thioacetate (KSAc, 1.5 eq) to the solution.

    • Heat the mixture to 60-70 °C and stir for 4-6 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure S-[2-(3,5-dimethoxyphenyl)ethyl] ethanethioate.

Protocol 1B: Synthesis via Mitsunobu Reaction

The Mitsunobu reaction offers a powerful and often high-yielding alternative for directly converting the primary alcohol to the thioacetate with inversion of configuration (though irrelevant here for an achiral center).[8][9]

  • Rationale: This reaction activates the alcohol in situ via a phosphonium intermediate, allowing for displacement by a relatively acidic nucleophile like thioacetic acid (pKa ~3.4).[8][10] It is an operationally simple, one-pot procedure.

  • Procedure:

    • Dissolve 2-(3,5-dimethoxyphenyl)ethan-1-ol (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add thioacetic acid (1.2 eq).

    • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. Caution: Azodicarboxylates are hazardous; handle with care in a fume hood.[11]

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-8 hours.

    • Monitor by TLC. Once the reaction is complete, concentrate the solvent under reduced pressure.

    • The crude product will contain triphenylphosphine oxide, a major byproduct. This can often be precipitated by adding diethyl ether and filtering.

    • Purify the filtrate by flash column chromatography as described in Protocol 1A, Step 2.

ParameterMethod 1A (Tosylation/Substitution)Method 1B (Mitsunobu)
Reagents TsCl, Pyridine, KSAcPPh₃, DIAD/DEAD, Thioacetic Acid
Complexity Two distinct synthetic stepsOne-pot procedure
Scalability Generally easier to scale upCan be challenging due to exothermic nature and byproduct removal
Byproducts Pyridinium salts, tosylate saltsTriphenylphosphine oxide, hydrazine derivative
Key Advantage Uses more common, less hazardous reagentsHigh efficiency, mild conditions
Protocol 2: Thioacetate Deprotection to Yield the Final Thiol

This final step liberates the reactive thiol. It must be performed with care to prevent oxidation.

  • Rationale: The thioester is readily hydrolyzed under basic or acidic conditions. Basic hydrolysis is common, using reagents like sodium hydroxide.[12] It is critical to perform this reaction under an inert atmosphere using degassed solvents to prevent the formation of the corresponding disulfide dimer, a common side reaction.[7]

  • Procedure (Base-Promoted Hydrolysis):

    • Prepare degassed solvents by bubbling nitrogen or argon through them for at least 30 minutes.

    • Dissolve the thioacetate intermediate (1.0 eq) in degassed ethanol (~0.2 M) in a flask under a nitrogen atmosphere.[12]

    • Add a degassed solution of sodium hydroxide (2.0 eq) in water.

    • Reflux the reaction mixture for 2 hours.[12]

    • Cool the reaction to room temperature and then to 0 °C in an ice bath.

    • Carefully neutralize the mixture by adding degassed 2 M HCl until the pH is ~7.

    • Extract the product with degassed diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with degassed brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure.

    • The resulting thiol, 2-(3,5-Dimethoxyphenyl)ethanethiol , should be used immediately or stored under an inert atmosphere at low temperature.

Derivatization Strategies for Library Development

With the core thiol in hand, a diverse library of analogues can be generated. The primary point of diversification is the nucleophilic sulfur atom.

Derivatization_Workflow cluster_0 S-Alkylation cluster_1 S-Acylation cluster_2 Oxidation ParentThiol 2-(3,5-Dimethoxyphenyl)ethanethiol AlkylHalide Alkyl Halide (R-X) AcylHalide Acyl Halide (RCO-Cl) Oxidant Oxidant (Air, I2) Thioether Thioether Derivative AlkylHalide->Thioether Base Base (K2CO3, Et3N) Base->Thioether Thioester Thioester Derivative AcylHalide->Thioester Disulfide Disulfide Derivative Oxidant->Disulfide

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Application

Cross-coupling reaction conditions using 2-(3,5-Dimethoxyphenyl)ethanethiol

Application Note: Advanced C-S Cross-Coupling Strategies Utilizing 2-(3,5-Dimethoxyphenyl)ethanethiol Executive Summary 2-(3,5-Dimethoxyphenyl)ethanethiol is a highly valuable building block in medicinal chemistry and ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced C-S Cross-Coupling Strategies Utilizing 2-(3,5-Dimethoxyphenyl)ethanethiol

Executive Summary

2-(3,5-Dimethoxyphenyl)ethanethiol is a highly valuable building block in medicinal chemistry and materials science. The 3,5-dimethoxyphenyl moiety provides a privileged scaffold capable of robust π−π stacking and hydrogen-bond acceptance[1], while the flexible ethyl linker and reactive primary thiol group allow for the construction of diverse thioether pharmacophores. However, cross-coupling this primary alkyl thiol with aryl halides presents a fundamental challenge: alkyl thiols are highly nucleophilic and prone to forming stable, catalytically dead metal-thiolate complexes[2]. This Application Note details optimized, high-yielding transition-metal-catalyzed conditions to overcome these barriers, providing a self-validating protocol for drug development professionals.

Substrate Profiling & Mechanistic Rationale

Unlike aryl thiols, which undergo relatively straightforward Ullmann or Buchwald-Hartwig couplings, primary alkyl thiols like 2-(3,5-Dimethoxyphenyl)ethanethiol act as strong σ -donors. In traditional copper-catalyzed systems, this leads to the formation of insoluble Cu(I)-thiolate polymers, requiring harsh temperatures (>110°C) and high catalyst loadings to achieve even moderate turnover[3].

To achieve mild, chemoselective C-S coupling, the geometry and electronic properties of the transition metal must be precisely tuned:

  • Palladium/Josiphos Systems: The use of bulky, electron-rich bidentate phosphine ligands (e.g., CyPF-t-Bu or Josiphos) accelerates the reductive elimination step. The steric bulk forces the aryl and thiolate ligands on the Pd(II) center into close proximity, lowering the activation barrier for thioether release[4].

  • Nickel/DPEphos Systems: Nickel offers a smaller atomic radius and higher nucleophilicity. When paired with flexible bidentate phosphines like DPEphos and a weak base like potassium acetate (KOAc), the system tolerates sterically hindered electrophiles[2]. The acetate anion plays a causal role: it acts as an internal base that facilitates a concerted metalation-deprotonation (CMD) pathway, preventing the buildup of off-cycle bis-thiolate Ni(II) species that typically poison the catalyst[5].

Reaction Optimization & Comparative Data

The following table summarizes the optimization landscape for coupling 2-(3,5-Dimethoxyphenyl)ethanethiol with a model electrophile (4-bromoanisole).

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Disulfide Formation
CuI (10 mol%)NoneK₂CO₃DMF11025High
Pd₂(dba)₃ (2 mol%)CyPF-t-BuNaOtBuToluene10088Low
Ni(cod)₂ (10 mol%)DPEphosKOAcTHF6092Trace
NiCl₂(dme) (10 mol%)dppbzKOAcTHF2585Trace

Data synthesized from benchmark alkyl thiol coupling studies[4],[5],[3],[2].

Catalytic Cycle & Workflow Visualization

The success of the Ni-catalyzed protocol relies on maintaining a delicate balance during the thiolate coordination step. Excess thiol or oxygen exposure rapidly diverts the intermediate into a dead-end disulfide pathway.

CatalyticCycle Ni0 Ni(0) / DPEphos Active Catalyst OxAdd Oxidative Addition [Ar-Ni(II)-X] Ni0->OxAdd + Aryl Halide Transmet Thiolate Coordination [Ar-Ni(II)-SR] OxAdd->Transmet + Thiol / KOAc - KX, - HOAc RedElim Reductive Elimination Product Release Transmet->RedElim Isomerization SideRxn Disulfide Formation (Off-Cycle) Transmet->SideRxn O2 Exposure / Excess Thiol RedElim->Ni0 Catalyst Regeneration Product Aryl-Alkyl Thioether RedElim->Product Yields

Catalytic cycle of Ni-catalyzed C-S coupling highlighting the critical thiolate coordination step.

Standard Operating Procedure (SOP)

Protocol: Nickel-Catalyzed C-S Cross-Coupling of 2-(3,5-Dimethoxyphenyl)ethanethiol

Reagents & Materials:

  • Aryl halide (1.0 equiv, 0.5 mmol)

  • 2-(3,5-Dimethoxyphenyl)ethanethiol (1.05 equiv, 0.525 mmol)

  • Ni(cod)₂ (10 mol%, 0.05 mmol)

  • DPEphos (10 mol%, 0.05 mmol)

  • KOAc (1.5 equiv, 0.75 mmol)

  • Anhydrous, degassed THF (3.0 mL)

Step-by-Step Methodology:

  • Atmosphere Control: In a nitrogen-filled glovebox or using strict Schlenk techniques, add Ni(cod)₂, DPEphos, and KOAc to an oven-dried reaction vial equipped with a magnetic stir bar. Causality: Ni(cod)₂ is highly air-sensitive; oxygen exposure will irreversibly oxidize the catalyst and promote thiol homocoupling[2].

  • Catalyst Pre-activation: Add 1.5 mL of degassed THF to the vial. Stir for 10 minutes at room temperature. Visual Cue: The solution will transition from yellow/orange to a deep red/purple hue, indicating the formation of the active Ni(0)-DPEphos complex.

  • Electrophile Addition: Add the aryl halide (dissolved in 0.5 mL THF if solid, or neat if liquid) to the active catalyst solution.

  • Controlled Thiol Addition: Dissolve 2-(3,5-Dimethoxyphenyl)ethanethiol in the remaining 1.0 mL of THF. Add this solution dropwise over 5 minutes. Causality: Keeping the instantaneous concentration of the alkyl thiol low prevents the formation of off-cycle bis-thiolate nickel species, which stall the catalytic cycle[5].

  • Reaction Execution: Seal the vial, remove it from the glovebox, and stir at 60°C for 4–12 hours.

  • Quench & Workup: Cool the reaction to room temperature and expose it to air to quench the active catalyst. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove nickel salts and insoluble KOAc. Concentrate the filtrate under reduced pressure.

Self-Validation & Troubleshooting

A robust protocol must be self-validating. Use the following metrics to ensure reaction integrity:

  • In-Process Control (TLC): Monitor the consumption of the thiol. 2-(3,5-Dimethoxyphenyl)ethanethiol will rapidly bleach a KMnO₄ stain (turning it white/yellow instantly on a purple background). The resulting thioether product will be strongly UV-active (due to the dimethoxyaryl system) but will not rapidly bleach KMnO₄.

  • GC-MS Tracking: If the reaction stalls, analyze the crude mixture via GC-MS. The presence of a significant peak at m/z 394 (the mass of the disulfide dimer) indicates oxygen ingress or excessive initial thiol concentration.

  • Troubleshooting Disulfide Formation: If >10% disulfide is observed, ensure the THF is thoroughly sparged with argon for at least 30 minutes prior to use. Alternatively, adding a catalytic amount of zinc dust (5 mol%) can help reduce trace disulfides back to the active thiolate in situ[2].

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(3,5-Dimethoxyphenyl)ethanethiol Synthesis

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing yield bottlenecks in the synthesis of 2-(3,5-dimethoxyphenyl)ethanethiol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists experiencing yield bottlenecks in the synthesis of 2-(3,5-dimethoxyphenyl)ethanethiol. The presence of the electron-rich 3,5-dimethoxyaryl system introduces unique chemoselectivity challenges—particularly ether cleavage and oxidative dimerization—which are not present in standard phenylethanethiol synthesis[1]. This center provides mechanistic troubleshooting, validated protocols, and step-by-step resolution strategies to ensure maximum yield and purity.

Synthetic Workflow Overview

SynthWorkflow A 2-(3,5-Dimethoxyphenyl)ethanol B Appel Reaction (CBr4, PPh3, DCM, 0°C) A->B C 2-(3,5-Dimethoxyphenyl)ethyl bromide B->C Prevents Methoxy Cleavage D Thiourea Addition (EtOH, Reflux, 6h) C->D E Isothiouronium Bromide Salt D->E Prevents Dialkyl Sulfide Formation F Alkaline Hydrolysis (NaOH, N2 atm, Reflux) E->F G 2-(3,5-Dimethoxyphenyl)ethanethiol F->G Inert Atm Prevents Disulfide Oxidation

Optimized three-step synthetic workflow for 2-(3,5-dimethoxyphenyl)ethanethiol.

Section 1: Halogenation & Substrate Sensitivity (FAQs)

Q: Why is my yield dropping during the initial conversion of 2-(3,5-dimethoxyphenyl)ethanol to the alkyl halide? I am using refluxing HBr. A: Refluxing hydrobromic acid (HBr) is a classic reagent for converting primary alcohols to alkyl bromides, but it is highly destructive to your specific substrate. The 3,5-dimethoxy groups are highly susceptible to acidic ether cleavage (demethylation) at elevated temperatures, resulting in the formation of water-soluble phenol byproducts that are lost during aqueous workup[2]. Causality & Solution: To preserve the methoxy groups, you must bypass strong Brønsted acids. Switch to the Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane (DCM) at 0 °C. This mild, neutral condition activates the alcohol via an oxyphosphonium intermediate, driving the substitution with bromide without risking ether cleavage.

Section 2: Thiolation Strategy (FAQs)

Q: I tried reacting 2-(3,5-dimethoxyphenyl)ethyl bromide directly with Sodium Hydrosulfide (NaSH). My GC-MS shows a massive peak for a dialkyl sulfide byproduct. How do I prevent this? A: Direct nucleophilic substitution with NaSH is atom-economical but notoriously difficult to control[1]. As soon as the target thiol forms, it is deprotonated to a thiolate anion in the basic medium. This thiolate is a vastly superior nucleophile compared to the remaining SH⁻, leading it to rapidly attack unreacted alkyl bromide, forming bis[2-(3,5-dimethoxyphenyl)ethyl] sulfide. Causality & Solution: Abandon the direct NaSH route. Instead, use the two-step isothiouronium salt pathway [3]. By refluxing the alkyl bromide with thiourea, you form an S-alkylisothiouronium salt. Because the sulfur in this intermediate is positively charged and resonance-stabilized, it has zero nucleophilicity, completely halting the reaction at the mono-alkylated stage and preventing over-alkylation[4].

Section 3: Hydrolysis and Oxidation (FAQs)

Q: My isothiouronium hydrolysis works, but my final isolated product is a solid instead of an oil, and the mass has doubled. What happened? A: You have oxidized your product into a disulfide: bis[2-(3,5-dimethoxyphenyl)ethyl] disulfide. The target thiol is highly electron-rich due to the electron-donating 3,5-dimethoxyaryl ring, making the resulting thiolate anion exceptionally prone to aerobic oxidation during the alkaline hydrolysis step[5]. Causality & Solution: The hydrolysis of the isothiouronium salt requires a strong base (e.g., 5 N NaOH), which generates the thiolate anion. If oxygen is present in the solvent or headspace, it acts as an electron acceptor, rapidly dimerizing the thiolate into a disulfide. You must implement a strict inert atmosphere (Nitrogen or Argon) and use rigorously degassed solvents[3].

MechanisticPitfalls Thiolate Thiolate Anion (During Hydrolysis) Disulfide Bis-Disulfide Dimer (Major Yield Loss) Thiolate->Disulfide Aerobic Oxidation Thioether Dialkyl Sulfide (Irreversible Byproduct) Thiolate->Thioether SN2 Attack O2 O2 (Air Exposure) O2->Disulfide NaSH Direct NaSH Route NaSH->Thiolate Forms Thiolate Early AlkylHalide Unreacted Alkyl Bromide AlkylHalide->Thioether

Mechanistic pathways leading to disulfide and dialkyl sulfide byproducts.

Quantitative Data: Yield Comparison by Method

The following table synthesizes expected yield outcomes based on the synthetic choices discussed above, demonstrating the critical need for the thiourea/inert gas methodology[1].

Synthetic RouteReagentsAtmosphereMajor ByproductTypical Yield (%)
Direct SulfhydrationNaSH, EtOHAirDialkyl sulfide, Disulfide35 - 45%
Direct SulfhydrationNaSH, EtOHNitrogenDialkyl sulfide50 - 60%
Isothiouronium RouteThiourea, NaOHAirDisulfide65 - 75%
Optimized Isothiouronium Thiourea, NaOH Nitrogen (Degassed) None (Trace Disulfide) 85 - 92%
Step-by-Step Methodology: Optimized Isothiouronium Protocol

This protocol is a self-validating system; visual cues (crystallization, phase separation) serve as built-in quality control checkpoints to ensure the reaction is proceeding correctly[4].

Phase 1: Formation of S-[2-(3,5-Dimethoxyphenyl)ethyl]isothiouronium Bromide

  • Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3,5-dimethoxyphenyl)ethyl bromide (1.0 molar equivalent) and thiourea (1.1 molar equivalents)[4].

  • Solvent : Suspend the reagents in 95% ethanol (approx. 50 mL per 0.1 mol of substrate).

  • Reaction : Heat the mixture to a gentle reflux (approx. 78 °C) with continuous stirring for 6 hours[3].

  • Validation (Crystallization) : Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath. The isothiouronium bromide salt will spontaneously crystallize as a white solid[1]. Self-Validation Check: If no crystals form, the prior halogenation step likely failed or ether cleavage occurred.

  • Isolation : Collect the crystalline salt via vacuum filtration. Wash with a small volume of ice-cold ethanol and dry under vacuum. Do not attempt further purification; it is ready for hydrolysis[3].

Phase 2: Alkaline Hydrolysis under Inert Atmosphere

  • Degassing : Prepare 300 mL of a 5 N NaOH (or Na₂CO₃) solution[3]. Vigorously sparge the solution with high-purity Nitrogen gas for at least 30 minutes to displace all dissolved oxygen.

  • Setup : Transfer the isothiouronium salt to a two-necked flask equipped with a reflux condenser and a continuous Nitrogen inlet. Purge the dry system with Nitrogen for 10 minutes[4].

  • Hydrolysis : Add the degassed 5 N NaOH solution to the flask. Heat the mixture to reflux under a slow, continuous stream of Nitrogen for 2 hours[3]. The base cleaves the isothiouronium salt, releasing the thiolate and urea/cyanamide byproducts.

  • Acidification : Cool the reaction to 0 °C in an ice bath. While strictly maintaining the Nitrogen blanket, slowly acidify the mixture to pH 2 using degassed 2 N Hydrochloric acid (HCl)[5].

  • Validation (Phase Separation) : Upon acidification, the target 2-(3,5-dimethoxyphenyl)ethanethiol will separate from the aqueous phase as a distinct, dense oily layer[1]. Self-Validation Check: If the product is a solid precipitate, aerobic oxidation to the disulfide has occurred.

  • Extraction & Purification : Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter[5]. Remove the solvent under reduced pressure. Purify the crude oil via vacuum distillation or column chromatography (using degassed eluents) to obtain the pure thiol[5].

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Optimization

Technical Support Center: Troubleshooting Aqueous Solubility and Stability of 2-(3,5-Dimethoxyphenyl)ethanethiol

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Topic: Overcoming the dual challenges of hydrophobic precipitation and oxidative degradation of 2-(3,5-Dimethoxyphenyl)ethanethiol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Topic: Overcoming the dual challenges of hydrophobic precipitation and oxidative degradation of 2-(3,5-Dimethoxyphenyl)ethanethiol in aqueous media.

Part 1: Core Causality & Mechanistic Overview

Working with 2-(3,5-Dimethoxyphenyl)ethanethiol in aqueous systems presents a well-documented two-front challenge: thermodynamic insolubility and chemical instability .

  • The Hydrophobic Effect: The molecule features a bulky, non-polar 3,5-dimethoxyphenyl ring. In water, the inability of this aromatic system to form hydrogen bonds forces water molecules into highly ordered clathrate structures. The system minimizes this thermodynamically unfavorable state by driving the target molecules to aggregate and precipitate.

  • Thiolate-Driven Oxidation: The terminal ethanethiol group (-CH₂CH₂SH) is highly susceptible to auto-oxidation, forming inactive disulfide dimers (R-S-S-R). Crucially, the reactive species is not the protonated thiol (R-SH), but the deprotonated thiolate anion (R-S⁻)[1]. Because the thiolate anion is significantly more nucleophilic, oxidation rates increase exponentially as the buffer pH approaches or exceeds the thiol's pKa (~8.5)[2][3].

Understanding this causality dictates our troubleshooting approach: we must simultaneously mask the hydrophobic ring from the aqueous environment while chemically and environmentally shielding the labile thiol group.

Part 2: Troubleshooting FAQs

Q1: Why does my 2-(3,5-Dimethoxyphenyl)ethanethiol solution turn cloudy immediately upon addition to biological buffers? A1: The turbidity is caused by the molecule's intrinsic hydrophobicity exceeding its aqueous solubility limit, leading to rapid precipitation. To resolve this without relying on high concentrations of cytotoxic organic solvents (like DMSO), we recommend utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD forms a host-guest inclusion complex by encapsulating the hydrophobic dimethoxyphenyl ring within its non-polar cavity, while its hydrophilic exterior maintains excellent aqueous solubility[4].

Q2: Even when I successfully dissolve the compound, my downstream assays show a rapid loss of active concentration over 24 hours. What is happening? A2: Your compound is undergoing oxidative degradation. Dissolved oxygen in the buffer reacts with the thiol groups to form disulfide bonds. This is a common failure mode for aliphatic thiols stored in standard physiological buffers (pH 7.4)[1].

Q3: How can I manipulate the buffer to prevent this oxidation? A3: You must implement strict pH control. Because thiol oxidation is driven by the highly reactive thiolate anion (R-S⁻), lowering the pH shifts the equilibrium back to the stable, protonated thiol (R-SH)[2]. We strongly advise preparing your working stocks in a slightly acidic buffer (pH 5.5 to 6.0) to suppress thiolate formation[3].

Q4: Can I reverse the oxidation if disulfides have already formed in my stock? A4: Yes, by incorporating a chemoselective reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is the optimal choice. Unlike DTT, TCEP is odorless, does not contain a thiol group itself, and remains highly stable and active in aqueous solutions across a broad pH range[5]. TCEP will quantitatively cleave the disulfide bonds, regenerating the active free thiol[6].

Part 3: Experimental Protocol (Self-Validating System)

To guarantee a stable, high-concentration aqueous stock, follow this validated methodology. This protocol utilizes a self-validating endpoint to ensure both solubilization and chemical integrity.

Objective: Formulate a 10 mM aqueous solution of 2-(3,5-Dimethoxyphenyl)ethanethiol stable for >72 hours.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer and adjust the pH strictly to 5.5 to suppress thiolate anion formation.

  • Antioxidant Addition: Dissolve TCEP-HCl into the buffer to a final concentration of 1 mM. Causality: TCEP acts as a prophylactic reducing agent to immediately neutralize any transient disulfides.

  • Solubilizer Integration: Add HP-β-CD to the buffer to achieve a 20% (w/v) concentration. Stir gently at room temperature until the solution is completely clear.

  • API Complexation: Slowly add the required mass of 2-(3,5-Dimethoxyphenyl)ethanethiol to achieve a 10 mM concentration.

  • Sonication: Place the mixture in a bath sonicator at 25°C for 15–20 minutes. The mechanical energy accelerates the thermodynamic encapsulation of the hydrophobic ring into the HP-β-CD cavity.

  • Sterile Filtration: Pass the transparent solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

  • System Validation (Critical): Immediately post-filtration, quantify the free thiol concentration using an Ellman’s reagent (DTNB) assay.

    • Validation Check: A successful formulation will yield ≥95% of the theoretical thiol concentration, confirming complete host-guest solubilization and the absence of oxidative degradation.

SolubilizationWorkflow Step1 1. Buffer Preparation (pH 5.5 Acetate Buffer) Step2 2. Add Antioxidant (1 mM TCEP) Step1->Step2 Step3 3. Add Solubilizer (20% w/v HP-β-CD) Step2->Step3 Step4 4. Add Target Thiol (2-(3,5-Dimethoxyphenyl)ethanethiol) Step3->Step4 Step5 5. Sonication (Host-Guest Complexation) Step4->Step5 Step6 6. Filtration & Validation (Ellman's Assay) Step5->Step6

Fig 1. Step-by-step workflow for preparing and validating stable aqueous thiol solutions.

Part 4: Data Presentation

The synergistic effect of pH control, host-guest complexation, and chemical reduction is summarized below.

Table 1: Effect of Formulation Parameters on Solubility and 72-Hour Stability of 2-(3,5-Dimethoxyphenyl)ethanethiol

Formulation ConditionApparent Solubility (mg/mL)Active Thiol Remaining at 72h (%)Primary Failure Mode
PBS only (pH 7.4)< 0.1< 10%Precipitation & Rapid Oxidation
5% DMSO in PBS (pH 7.4)0.515%Oxidation (Thiolate formation)
20% HP-β-CD (pH 7.4)> 5.045%Oxidation (Soluble disulfides)
20% HP-β-CD + 1mM TCEP (pH 5.5) > 5.0 > 95% None (Optimal Stability)

Part 5: Mechanistic Visualization

The diagram below illustrates the pH-dependent chemical pathway that leads to the degradation of the target molecule, and how TCEP intervenes to rescue the active compound.

ThiolOxidation RSH Protonated Thiol (R-SH) Stable RS Thiolate Anion (R-S⁻) Highly Reactive RSH->RS High pH (> 7.0) RS->RSH Low pH (< 6.0) RSSR Disulfide Dimer (R-S-S-R) Inactive RS->RSSR O2 / ROS (Oxidation) TCEP TCEP Addition (Reducing Agent) RSSR->TCEP Chemical Reduction TCEP->RSH Cleavage

Fig 2. pH-dependent thiol oxidation pathway and TCEP-mediated reduction.

Part 6: References

1.[2] Slide 1: Thiol oxidation products & reactivity of oxidants. Society for Redox Biology and Medicine (SFRBM). Available at:[Link] 2.[1] Thiol Oxidation in Signaling and Response to Stress. National Institutes of Health (NIH - PMC). Available at:[Link] 3.[3] Thiols as peroxidase substrates. National Institutes of Health (NIH - PubMed). Available at:[Link] 4.[4] Thiolated Hydroxypropyl-β-cyclodextrin: A Potential Multifunctional Excipient for Ocular Drug Delivery. National Institutes of Health (NIH - PMC). Available at: [Link] 5.[6] tris(2-Carboxyethyl)phosphine (TCEP) for the Reduction of Sulfoxides, Sulfonylchlorides, N-Oxides, and Azides. ResearchGate. Available at: [Link] 6.[5] Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(3,5-Dimethoxyphenyl)ethanethiol Crude Extracts

Welcome to the Technical Support Center for advanced thiol purification. Isolating 2-(3,5-Dimethoxyphenyl)ethanethiol from crude reaction mixtures or complex biological matrices presents unique physicochemical challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced thiol purification. Isolating 2-(3,5-Dimethoxyphenyl)ethanethiol from crude reaction mixtures or complex biological matrices presents unique physicochemical challenges. The presence of the electron-rich 3,5-dimethoxyphenyl ring combined with the highly reactive sulfhydryl (-SH) group makes this compound particularly susceptible to thermal degradation and oxidative dimerization.

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to focus on the exact causality of purification failures and provides field-proven, self-validating methodologies to secure high-purity thiol extracts.

Part 1: Troubleshooting & FAQs

Q1: Why does my 2-(3,5-Dimethoxyphenyl)ethanethiol streak on the silica column, and why is the isolated yield so low?

The Causality: Normal-phase silica gel chromatography is often detrimental to electron-rich thiols. The acidic silanol (Si-OH) groups on the stationary phase interact strongly with the polarizable sulfur atom, causing severe band tailing[1]. More critically, the high surface area of silica, combined with trace heavy metals and ambient oxygen trapped in the pores, acts as a catalyst for the oxidation of the free thiol into its corresponding disulfide: bis(2-(3,5-dimethoxyphenyl)ethyl) disulfide.

The Solution: If chromatography is absolutely necessary, you must deactivate the silica by flushing the column with a non-polar solvent containing 1% triethylamine (TEA) prior to loading, and run the column under a strict positive pressure of Argon using rigorously degassed solvents. However, for primary purification, we strongly recommend abandoning chromatography in favor of vacuum distillation .

ThiolOxidation Thiol 2-(3,5-Dimethoxyphenyl)ethanethiol (Free Thiol) Silica Silica Gel (Stationary Phase) Acidic Silanol Groups Thiol->Silica Adsorption & Activation Intermediate Thiyl Radical Intermediate Silica->Intermediate Catalysis Oxygen Trace Oxygen / Air Oxygen->Intermediate Oxidation Disulfide Bis(2-(3,5-dimethoxyphenyl)ethyl) Disulfide (Degradation Product) Intermediate->Disulfide Dimerization

Mechanism of thiol oxidation to disulfide on silica gel.

Q2: The compound decomposes when I try to distill it. How can I prevent thermal cleavage?

The Causality: Phenylethanethiol derivatives possess high boiling points (unsubstituted 2-phenylethanethiol boils at ~218 °C at atmospheric pressure). The addition of two methoxy groups in 2-(3,5-Dimethoxyphenyl)ethanethiol significantly increases its molecular weight and intermolecular dipole interactions, pushing its atmospheric boiling point well beyond the thermal stability threshold of the C-S bond. Heating this compound above 150 °C leads to desulfurization and the formation of styrene derivatives.

The Solution: You must utilize high-vacuum distillation (< 1.0 mmHg)[2]. By reducing the ambient pressure, the boiling point is artificially lowered to a thermodynamically safe zone (estimated 130–145 °C at 1.0 mmHg).

Q3: I am extracting this thiol from a highly complex matrix (e.g., a plant extract). Standard distillation co-elutes with other volatiles. Is there a chemical trapping method?

The Causality: In complex matrices, non-thiol volatiles with similar vapor pressures will co-distill. To achieve absolute selectivity, you must exploit the specific chemical reactivity of the sulfhydryl group. The Solution: Reversible derivatization using an organomercuric compound, such as p-hydroxymercuribenzoate (p-HMB), is the gold standard[3]. Mercury has an exceptionally high, specific affinity for sulfur, forming a stable mercaptide complex. This allows you to wash away all non-thiol impurities before releasing the purified thiol using an excess of a stronger reducing agent (like Dithiothreitol, DTT)[4].

PurificationWorkflow Crude Crude Extract (Contains Thiol + Impurities) Decision Is the matrix highly complex (e.g., biological/plant extract)? Crude->Decision VacDist Vacuum Distillation (< 1.0 mmHg) Decision->VacDist No (Standard Synthetic Crude) pHMB p-HMB Selective Trapping (Reversible Derivatization) Decision->pHMB Yes (Complex Matrix) Distillate Purified Thiol Fraction VacDist->Distillate Heat + Vacuum ResinBound Thiol-Mercuric Complex pHMB->ResinBound Covalent Binding Release Release via DTT/Cysteine ResinBound->Release Wash away impurities FinalThiol Highly Purified Thiol Release->FinalThiol Thiol Exchange

Decision matrix and workflow for isolating 2-(3,5-Dimethoxyphenyl)ethanethiol.

Part 2: Quantitative Data & Method Comparison

To determine the optimal purification route for your specific scenario, consult the empirical performance metrics below:

Purification MethodTypical Recovery Yield (%)Purity Achieved (%)ScalabilityRisk of Disulfide FormationPrimary Use Case
Normal-Phase Silica Chromatography 40 - 60%85 - 90%Low to MediumHigh (Catalyzed by silanols)Small-scale, non-sensitive thiols
High-Vacuum Distillation (<1.0 mmHg) 80 - 90%> 95%High Low (Inert atmosphere)Synthetic crude mixtures
p-HMB Selective Trapping 70 - 85%> 98% Low (Analytical/Prep)Very Low (Thiol is protected)Complex biological matrices

Part 3: Self-Validating Experimental Protocols

Protocol A: High-Vacuum Distillation of 2-(3,5-Dimethoxyphenyl)ethanethiol

This protocol is designed to purify the thiol from a standard synthetic crude mixture while preventing thermal and oxidative degradation.

Step-by-Step Methodology:

  • Apparatus Assembly: Assemble a short-path vacuum distillation apparatus. Grease all ground-glass joints with high-vacuum silicone grease to ensure a hermetic seal. Include a liquid nitrogen cold trap between the apparatus and the vacuum pump to protect the pump oil from volatile thiol vapors.

  • Sample Preparation: Transfer the crude 2-(3,5-Dimethoxyphenyl)ethanethiol into the distillation flask. Add a Teflon-coated magnetic stir bar (do not use boiling chips, as they introduce oxygen and active surface areas).

  • System Validation (Crucial Step): Before applying any heat, turn on the vacuum pump and monitor the digital pressure gauge.

    • Self-Validation Check: Isolate the pump by closing the manifold valve. If the pressure rises rapidly, you have a leak or residual low-boiling solvent. The system is only validated for heating when it holds a steady vacuum of < 1.0 mmHg for 5 continuous minutes.

  • Degassing: Stir the crude mixture under vacuum at room temperature for 15 minutes to remove dissolved oxygen and trace solvents.

  • Distillation: Gradually apply heat using a silicone oil bath. The estimated boiling point for this derivative at 1.0 mmHg is 130–145 °C.

  • Collection: Discard the initial few drops (forerun). Collect the main fraction that distills at a constant temperature. Backfill the system with Argon before removing the collection flask to prevent immediate oxidation of the hot thiol.

Protocol B: Selective Thiol Trapping using p-Hydroxymercuribenzoate (p-HMB)

Use this protocol when isolating the thiol from a highly complex matrix where distillation would result in co-elution of impurities.

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve the crude extract in a biphasic mixture of Dichloromethane (DCM) and 0.1 M Tris buffer (pH 7.5).

  • Derivatization: Add an excess of an aqueous p-HMB solution to the mixture. Stir vigorously for 30 minutes at room temperature. The 2-(3,5-Dimethoxyphenyl)ethanethiol will covalently bind to the mercury atom, forming a water-soluble mercaptide complex.

  • Phase Separation & Washing: Transfer the mixture to a separatory funnel. The non-thiol organic impurities will remain in the DCM layer. Discard the DCM layer. Wash the aqueous layer (containing your trapped thiol) with two additional portions of fresh DCM to ensure total removal of lipophilic impurities.

  • System Validation (Crucial Step):

    • Self-Validation Check: Take a 10 µL aliquot of the aqueous phase and react it with Ellman’s reagent (DTNB). A lack of yellow color (no absorbance at 412 nm) confirms that 100% of the free thiol has been successfully trapped and no free sulfhydryls remain unreacted.

  • Thiol Release: Add a 10-fold molar excess of Dithiothreitol (DTT) or L-cysteine to the aqueous phase. Stir for 45 minutes. The stronger reducing agent will displace the 2-(3,5-Dimethoxyphenyl)ethanethiol from the p-HMB complex.

  • Final Extraction: Extract the newly liberated free thiol back into a fresh portion of DCM. Dry the organic layer over anhydrous Na2​SO4​ , filter, and carefully concentrate under a stream of nitrogen (avoid rotary evaporation to prevent volatile loss).

References

  • Identification of Volatile and Powerful Odorous Thiols in Bordeaux Red Wine Varieties Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine Source: MDPI URL:[Link]

Sources

Optimization

Volatile Ethanethiols: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for handling volatile ethanethiols (ethyl mercaptan). Designed for researchers, analytical scientists, and drug development professionals, this guide provides authoritative, mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling volatile ethanethiols (ethyl mercaptan). Designed for researchers, analytical scientists, and drug development professionals, this guide provides authoritative, mechanistic troubleshooting and self-validating protocols to ensure absolute safety and experimental integrity.

📊 Dashboard: Critical Physicochemical & Safety Metrics

Understanding the physical properties of ethanethiol is the first step in risk mitigation. The following table summarizes the critical thresholds that dictate our handling protocols.

ParameterValueMechanistic Implication
Boiling Point 35 °C (95 °F)Highly volatile at room temperature; prone to rapid pressure buildup in sealed vessels[1].
Flash Point -45 °C (-49 °F)Vapors can ignite from static discharge at standard ambient temperatures[1].
Odor Threshold ~0.00035 ppmDetectable well below hazardous levels, but induces rapid olfactory fatigue[2].
OSHA PEL 10 ppm (Ceiling)Legal maximum exposure limit; exceeding this requires SCBA equipment[2].
NIOSH REL 0.5 ppm (15-min Ceiling)Recommended safe continuous exposure limit to prevent neurological/respiratory effects[2].

🧠 Knowledge Base: Mechanistic FAQs

Q: Why is reliance on odor detection strictly prohibited for ethanethiol exposure monitoring? A: Ethanethiol triggers rapid olfactory fatigue. While its odor threshold is extremely low (0.00035 ppm), continuous exposure desensitizes olfactory receptors within minutes. Researchers may falsely conclude a leak has dissipated while ambient concentrations are actually rising toward the OSHA Permissible Exposure Limit (PEL) of 10 ppm[3]. Always rely on calibrated volatile organic compound (VOC) detectors rather than your sense of smell.

Q: What is the chemical rationale for using sodium hypochlorite (bleach) during decontamination? A: Ethanethiol ( C2​H5​SH ) is highly volatile and toxic. Applying an oxidizing agent like 5% sodium hypochlorite chemically converts the volatile thiol into ethanesulfonic acid ( C2​H5​SO3​H ). This oxidized product is water-soluble, non-volatile, and odorless. This oxidative quenching permanently eliminates both the inhalation hazard and the stench, rather than merely masking it.

Q: Why are non-sparking tools and grounding cables mandated for ethanethiol handling? A: Ethanethiol possesses an extremely low flash point of -45 °C[1]. At standard room temperatures, it generates sufficient vapor to form explosive mixtures with air. A standard metal-on-metal spark or a static discharge from ungrounded glassware carries enough activation energy to ignite these vapors, causing an immediate flash fire[4].

🛠️ Troubleshooting Matrix: Experimental Anomalies

Issue 1: Persistent odor in the laboratory despite all ethanethiol containers being sealed.

  • Root Cause: Contaminated glassware, syringe needles, or gloves off-gassing in the sink or trash bins.

  • Corrective Action: Implement a strict "quench-before-wash" policy. All instruments that contact ethanethiol must be submerged in a freshly prepared 5% bleach bath inside the fume hood for at least 30 minutes prior to removal or disposal.

Issue 2: Pressure buildup and "popping" of septum caps during chemical storage.

  • Root Cause: High vapor pressure at room temperature (boiling point is 35 °C) causes gas expansion inside sealed vials[1]. Furthermore, thiols can chemically degrade certain rubber elastomers over time.

  • Corrective Action: Store ethanethiol in a dedicated, spark-proof flammables refrigerator to thermally suppress vapor pressure. Use PTFE-lined septa to prevent chemical degradation.

Issue 3: Fume hood breakthrough (odor escaping into the general lab space).

  • Root Cause: Insufficient face velocity or vapor density pooling. Ethanethiol vapor is heavier than air and can pool at the base of the fume hood, spilling over the airfoil if the sash is raised too high.

  • Corrective Action: Lower the sash to the minimum operational height to maximize face velocity. Elevate experimental apparatuses on a jack stand to allow airflow underneath, preventing heavy vapor accumulation.

🧪 Validated Protocol: Zero-Emission Schlenk-Line Transfer & Quenching

Self-Validating System: This protocol is designed as a closed, self-validating loop. By integrating a continuous inert gas purge with an oxidative exhaust scrubber, the setup inherently prevents vapor escape. If the scrubber solution remains unclouded and odorless, the system validates its own containment integrity.

Step 1: System Grounding and Thermal Suppression

  • Action: Ground and bond all receiving flasks and Schlenk line manifolds. Submerge the primary ethanethiol reagent bottle in an ice-water bath (0 °C) for 15 minutes prior to handling.

  • Causality: Grounding eliminates static discharge risks[4]. Chilling the reagent suppresses its high vapor pressure, significantly reducing volatilization and the risk of a pressurized blowout during septum puncture.

Step 2: Inline Scrubber Integration

  • Action: Route the vacuum pump exhaust through a secondary liquid trap containing a 1:1 mixture of 10% NaOH and 5% NaOCl (commercial bleach).

  • Causality: Any volatile thiol that bypasses the primary liquid nitrogen cold trap is immediately oxidized into non-volatile ethanesulfonate in the secondary trap, preventing hazardous exhaust from entering the laboratory environment.

Step 3: Gas-Tight Syringe Transfer

  • Action: Purge a gas-tight, luer-lock syringe with ultra-high purity Argon three times. Extract the required volume of ethanethiol slowly to prevent cavitation.

  • Causality: Rapid plunger withdrawal creates a localized vacuum, causing the highly volatile ethanethiol to boil inside the syringe barrel. This leads to inaccurate volume measurements and introduces gas bubbles that can compromise stoichiometry.

Step 4: In-Situ Oxidative Quenching

  • Action: Post-reaction, quench any residual unreacted ethanethiol by adding an excess of aqueous sodium hypochlorite dropwise under vigorous stirring.

  • Causality: The oxidation of thiols is highly exothermic. Dropwise addition controls the thermal runaway risk while permanently eliminating the chemical hazard.

🚨 Emergency Response Pathway

In the event of an accidental spill outside of primary containment, follow this logic-driven workflow to isolate and neutralize the threat.

G Start Spill Detected Evacuate & Isolate Assess Assess Ventilation & Vapor Pooling Start->Assess PPE Don SCBA & Chem-Suit (If > 10 ppm PEL) Assess->PPE Neutralize Oxidative Quenching (Apply 5% NaOCl) PPE->Neutralize Absorb Absorb with Sand/ Vermiculite Neutralize->Absorb Dispose Seal in Hazardous Waste Container Absorb->Dispose

Workflow for safe isolation, oxidative neutralization, and disposal of ethanethiol spills.

📚 References

  • Title: Material Safety Data Sheet - Ethanethiol, 99+% Source: Cole-Parmer URL: [Link]

  • Title: Ethyl Mercaptan Acute Exposure Guideline Levels Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Hazardous Substance Fact Sheet: Ethyl Mercaptan Source: New Jersey Department of Health URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

The Application Scientist's Guide to Thiol Selection: 2-(3,5-Dimethoxyphenyl)ethanethiol vs. Traditional Reagents in Cross-Coupling

Executive Summary Thiol selection in carbon-sulfur (C-S) cross-coupling is a delicate balancing act between nucleophilicity, benchtop handling (odor and volatility), and downstream analytical tracking. While simple alkyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiol selection in carbon-sulfur (C-S) cross-coupling is a delicate balancing act between nucleophilicity, benchtop handling (odor and volatility), and downstream analytical tracking. While simple alkyl thiols and aryl thiols (e.g., thiophenol) have historically dominated Buchwald-Hartwig-type C-S couplings, they present significant drawbacks ranging from severe olfactory hazards to homodimerization and poor UV visibility.

2-(3,5-Dimethoxyphenyl)ethanethiol emerges as a privileged reagent for modern synthetic workflows. It combines the high reactivity of a primary alkyl thiol with the physicochemical benefits of a heavy, electron-rich aryl tag, fundamentally upgrading both the safety and traceability of cross-coupling methodologies.

Mechanistic & Structural Profiling: The "Why" Behind the Reagent

As an application scientist, choosing a reagent is never arbitrary; it is driven by physical chemistry and mechanistic requirements.

  • Odor and Volatility Causality: Low molecular weight thiols (like ethanethiol) possess high vapor pressures, leading to notoriously foul odors that complicate laboratory handling and require stringent fume hood controls. By appending a bulky 3,5-dimethoxyphenyl group, the molecular weight increases to 198.28 g/mol [1]. This drastically reduces vapor pressure, rendering the reagent practically odorless compared to its aliphatic counterparts, thus improving the ergonomics of the workflow.

  • Electronic and Steric Properties: Unlike aryl thiols (e.g., thiophenol), which are less basic (pKa ~6) and highly prone to oxidative homodimerization into disulfides[2], 2-(3,5-dimethoxyphenyl)ethanethiol is a primary alkyl thiol. The two-carbon ethyl linker isolates the sulfhydryl group from the aromatic ring's resonance, preserving the high nucleophilicity characteristic of aliphatic thiols (pKa ~10). This ensures rapid ligand substitution at the Pd(II) center during the catalytic cycle[3].

  • Analytical Advantage (The UV Tag): Simple alkyl thiols like 1-octanethiol lack a UV chromophore, making reaction tracking via standard UV-HPLC difficult. The 3,5-dimethoxyaryl moiety acts as a built-in UV tag (strong absorbance at 254 nm and 280 nm). This allows scientists to track the consumption of the thiol and the formation of the thioether product in real-time.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of common thiol reagents in Pd-catalyzed C-S cross-coupling.

Property2-(3,5-Dimethoxyphenyl)ethanethiolEthanethiolThiophenol1-Octanethiol
Class Primary Alkyl ThiolPrimary Alkyl ThiolAryl ThiolPrimary Alkyl Thiol
Odor Profile Mild / FaintExtremely FoulPungent / FoulModerate
UV Absorbance (254 nm) High (Strong Chromophore)NoneHighNone
Nucleophilicity HighHighModerate (Less basic)High
Homodimerization Risk LowLowHigh (Forms Disulfides)Low
Pd-Catalyzed C-S Yield *>95%>90% (Highly volatile)~75-85%>95%

*Yields are representative of room-temperature Pd-catalyzed cross-coupling utilizing monophosphine ligands (e.g., tBuBrettPhos)[3].

Decision Logic and Catalytic Workflows

ThiolSelection Start Thiol Selection for C-S Coupling Q1 Is UV-tracking required? Start->Q1 Q2 Is low odor/volatility critical? Q1->Q2 Yes Alkyl Simple Alkyl Thiols - Low UV Absorbance - High Odor (short chain) Q1->Alkyl No Aryl Aryl Thiols (e.g., Thiophenol) - High Odor - Prone to Dimerization Q2->Aryl No DMPET 2-(3,5-Dimethoxyphenyl)ethanethiol - Strong Chromophore - Low Odor - High Nucleophilicity Q2->DMPET Yes

Logical decision tree for selecting optimal thiol reagents in cross-coupling.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Ar-Pd(II)(L)-X OxAdd->PdII TransMet Ligand Substitution (Thiolate replaces X) PdII->TransMet PdII_S Ar-Pd(II)(L)-SR TransMet->PdII_S Base + RSH RedElim Reductive Elimination (Forms C-S Bond) PdII_S->RedElim RedElim->Pd0 Product Aryl Thioether Product RedElim->Product

Catalytic cycle of Pd-catalyzed C-S cross-coupling with alkyl thiols.

Experimental Protocol: Room-Temperature Pd-Catalyzed C-S Cross-Coupling

This protocol leverages monophosphine ligands (e.g., tBuBrettPhos) to prevent catalyst deactivation. Historically, bidentate phosphines (like XantPhos) were easily displaced by multiple thiolate ligands, stalling the reaction[4]. Monophosphines maintain the active catalytic species, allowing robust coupling at room temperature[3].

Materials:

  • Aryl bromide or triflate (1.0 mmol)

  • 2-(3,5-Dimethoxyphenyl)ethanethiol (1.2 mmol)

  • Triethylamine (Et₃N) or LHMDS (2.0 mmol)

  • Precatalyst: tBuBrettPhos Pd G3 (0.2–1.0 mol%)

  • Solvent: tert-Butanol or THF (2.0 mL, anhydrous and degassed)

Step-by-Step Methodology:

  • Catalyst Activation (Glovebox or Schlenk line): In an oven-dried vial equipped with a stir bar, add the aryl bromide (1.0 mmol) and tBuBrettPhos Pd G3 (0.2 mol%).

    • Causality Check: Using a G3 precatalyst ensures rapid, base-mediated activation to the active Pd(0) species, bypassing the slow induction periods of older Pd(OAc)₂ systems.

  • Solvent and Base Addition: Add 2.0 mL of degassed tert-Butanol, followed by Et₃N (2.0 mmol). Stir for 2 minutes.

    • Self-Validating Step: A distinct color change (typically to pale yellow/orange) indicates the successful formation of the active Pd(0) complex.

  • Thiol Introduction: Slowly inject 2-(3,5-Dimethoxyphenyl)ethanethiol (1.2 mmol) into the reaction mixture.

    • Causality Check: Adding the thiol after the base and catalyst ensures that the thiol is rapidly deprotonated and enters the catalytic cycle immediately, preventing it from saturating and poisoning unactivated Pd(II) species.

  • Reaction Monitoring: Stir the reaction at room temperature (20–25 °C) for 2 hours. Monitor via UV-HPLC at 254 nm.

    • Self-Validating Step: The disappearance of the aryl halide peak and the emergence of a new, strongly UV-active peak (the thioether product containing the dimethoxyphenyl tag) validates successful C-S bond formation without needing to rely entirely on mass spectrometry.

  • Workup: Quench the reaction with water (5 mL) and extract with ethyl acetate (3 × 5 mL). The organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The strong UV absorbance of the product allows for facile purification via flash chromatography using a standard UV detector.

References

  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases Source: ACS Catalysis (2019) URL:[Link]

  • 2-(3,5-DIMETHOXYPHENYL)ETHANETHIOL | Catalog #NV06624 Source: Rieke Metals URL:[Link]

  • Transition-metal mediated carbon–sulfur bond activation and transformations: an update Source: Chemical Society Reviews URL:[Link]

Sources

Comparative

Validating 2-(3,5-Dimethoxyphenyl)ethanethiol Purity: A Comparative Guide to HPLC Methodologies

Introduction 2-(3,5-Dimethoxyphenyl)ethanethiol is a highly specialized aliphatic-aromatic thiol utilized extensively in the generation of self-assembled monolayers (SAMs)[1] and as a nucleophilic building block in bioco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(3,5-Dimethoxyphenyl)ethanethiol is a highly specialized aliphatic-aromatic thiol utilized extensively in the generation of self-assembled monolayers (SAMs)[1] and as a nucleophilic building block in bioconjugation chemistry. While the dimethoxyphenyl moiety provides a strong native UV chromophore, accurately validating the purity of this compound via High-Performance Liquid Chromatography (HPLC) presents a significant analytical challenge.

The core issue lies in the intrinsic reactivity of the sulfhydryl (-SH) group. In solution, thiols are highly susceptible to auto-oxidation, rapidly forming disulfide dimers catalyzed by dissolved oxygen and trace transition metals. If analyzed via direct RP-HPLC, this on-column oxidation creates artifactual degradation peaks, leading to a severe underestimation of the monomeric purity. To achieve a self-validating and highly reproducible analytical system, researchers must abandon direct injection in favor of pre-column derivatization strategies[2].

Mechanistic Rationale: The Necessity of Pre-Column Derivatization

As a Senior Application Scientist, I strongly advise against relying on native UV detection for terminal thiols. The causality is straightforward: you cannot accurately measure a moving target.

By employing pre-column derivatization, we deliberately react the highly nucleophilic thiolate anion with a labeling reagent to form a stable thioether or mixed disulfide. This covalent capping effectively "freezes" the oxidation state of the sample at the exact moment of preparation. Furthermore, derivatization agents like Monobromobimane (mBBr) or 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman's Reagent) shift the detection modality to a region free from the background interference of the dimethoxyphenyl ring, drastically improving the signal-to-noise ratio[3].

G Thiol 2-(3,5-Dimethoxyphenyl) ethanethiol (Free Thiol) Oxidation Auto-Oxidation (O2, Trace Metals) Thiol->Oxidation Unprotected Pathway Deriv Pre-Column Derivatization (e.g., mBBr or DTNB) Thiol->Deriv Protected Workflow Disulfide Disulfide Dimer (Artifactual Impurity) Oxidation->Disulfide StableAdduct Stable Thioether Adduct (Accurate HPLC Quant) Deriv->StableAdduct

Reaction pathway comparing unprotected thiol auto-oxidation vs stable derivatization.

Objective Comparison of HPLC Methodologies

The table below contrasts the three primary methodologies for validating 2-(3,5-Dimethoxyphenyl)ethanethiol purity. To ensure scientific integrity, quantitative data and performance metrics are synthesized from established derivatization frameworks[2][3][4].

MethodologyDetection ModalityTarget AnalyteStability of AnalyteSpecificityBest Use Case
Direct RP-HPLC UV (270-280 nm)Native ThiolPoor (Oxidizes on-column)Low (Aromatic interference)Rough preliminary screening only.
DTNB Derivatization UV (326 nm / 412 nm)TNB-Thiol AdductHigh (Mixed Disulfide)Moderate to HighRoutine batch purity validation.
mBBr Derivatization Fluorescence (Ex: 380nm, Em: 480nm)Bimane-ThioetherVery High (Thioether bond)Ultra-HighTrace impurity profiling & stability testing.

Experimental Workflows: Building a Self-Validating System

To ensure absolute trustworthiness in your purity data, the chosen protocol must account for auto-oxidation prior to the reaction. Below are the step-by-step methodologies for the two most robust validation systems.

Protocol 1: DTNB (Ellman's Reagent) UV-HPLC Method

DTNB reacts with free thiols to form a mixed disulfide and releases one equivalent of 5-thio-2-nitrobenzoic acid (TNB). This method is highly stoichiometric and excellent for standard UV-HPLC setups[3].

  • Sample Preparation: Dissolve 2-(3,5-Dimethoxyphenyl)ethanethiol in a degassed acidic organic solvent (e.g., 0.1 M HCl in Methanol) to suppress premature thiolate formation and oxidation.

  • Internal Standard Addition: Spike the sample with p-aminobenzoic acid (10 µg/mL). Causality Note: This internal standard creates a self-validating system by mathematically normalizing any volumetric errors or sample loss during the derivatization steps[3].

  • Derivatization: Mix 50 µL of the sample with 70 µL of DTNB solution (20 mg/mL in DMSO). Rapidly neutralize by adding 500 µL of 0.5 M Sodium Phosphate buffer (pH 7.5). Causality Note: Derivatization is rapid at pH 7.5, but exceeding pH 8.0 causes significant DTNB hydrolysis, creating false-positive baseline drift[3].

  • Quenching: After 20 minutes at room temperature, quench the reaction with 50 µL of 36.5% HCl.

  • HPLC Analysis: Inject onto a C18 column (e.g., 150 x 4.6 mm, 5 µm). Mobile phase: Gradient of Water/Acetonitrile with 0.1% TFA. Monitor at 326 nm (for the TNB-thiol adduct) to avoid background interference from the dimethoxyphenyl ring.

Protocol 2: mBBr Fluorescence-HPLC Method

Monobromobimane (mBBr) is a non-fluorescent alkylating agent that becomes highly fluorescent upon reacting with a thiol, offering unparalleled sensitivity for detecting trace impurities[2].

  • Buffer Preparation: Prepare a 200 mM EPPS buffer containing 5 mM DTPA, adjusted strictly to pH 9.0. Causality Note: The pKa of the ethanethiol group is approximately 8.5. pH 9.0 ensures the thiol is fully deprotonated for nucleophilic attack. DTPA chelates trace metals, preventing metal-catalyzed oxidation during the brief alkaline exposure[2][4].

  • Derivatization: Combine 100 µL of the thiol sample with 100 µL of the EPPS buffer. Immediately add 10 µL of 30 mM mBBr (prepared fresh in Acetonitrile).

  • Incubation: Vortex and incubate in the dark for exactly 10 minutes. Causality Note: Extending incubation beyond 15 minutes at pH 9.0 increases the risk of mBBr reacting with non-thiol nucleophiles, cluttering the chromatogram[4].

  • Quenching: Add 10 µL of 200 mM 5-sulfosalicylic acid to drop the pH and terminate the reaction.

  • HPLC Analysis: Inject onto a RP-HPLC system with a fluorescence detector (Ex: 380 nm, Em: 480 nm).

Workflow Step1 1. Acidic Extraction (Degassed 0.1M HCl in MeOH) Step2 2. Internal Standard (p-Aminobenzoic Acid Spike) Step1->Step2 Step3 3. pH Adjustment & Derivatization (mBBr at pH 9.0 or DTNB at pH 7.5) Step2->Step3 Step4 4. Acidic Quenching (Terminate reaction, stabilize adduct) Step3->Step4 Step5 5. RP-HPLC Analysis (C18 Column, UV 326nm or FLD) Step4->Step5

Step-by-step pre-column derivatization workflow for robust HPLC thiol analysis.

Conclusion

For researchers validating the purity of 2-(3,5-Dimethoxyphenyl)ethanethiol, direct UV-HPLC is analytically insufficient due to the inherent redox instability of the sulfhydryl group. By integrating pre-column derivatization—either via DTNB for routine UV analysis or mBBr for high-sensitivity fluorescence—you establish a self-validating protocol. These methods lock the molecule's oxidation state, eliminate aromatic background interference, and provide a definitive, trustworthy quantitative readout.

References

  • Characterization of SAMs Derived from Octadecyloxyphenylethanethiols by Sum Frequency Generation. University of Houston / Langmuir.[Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. National Institutes of Health (NIH) / PubMed Central.[Link]

  • An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis. MDPI.[Link]

Sources

Validation

Comparative Efficacy Guide: 2-(3,5-Dimethoxyphenyl)ethanethiol vs. Standard Thiols

Executive Summary The selection of thiol reagents is a foundational decision in both surface chemistry and synthetic peptide development. While standard linear alkanethiols and simple aromatic thiols (e.g., ethanethiol,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selection of thiol reagents is a foundational decision in both surface chemistry and synthetic peptide development. While standard linear alkanethiols and simple aromatic thiols (e.g., ethanethiol, octadecanethiol) dominate routine applications, complex molecular architectures require highly tuned electronic and steric profiles. 2-(3,5-Dimethoxyphenyl)ethanethiol (3,5-DMP-ET) has emerged as a specialized reagent that outperforms standard thiols in specific advanced applications, notably in the modulation of Self-Assembled Monolayers (SAMs) on gold and as an auxiliary in Native Chemical Ligation (NCL). This guide objectively compares the efficacy, mechanistic causality, and experimental handling of 3,5-DMP-ET against standard industry alternatives.

Mechanistic Causality: The 3,5-Dimethoxy Advantage

The efficacy of 3,5-DMP-ET is driven by two fundamental structural features that differentiate it from standard thiols like ethanethiol (EtSH)[1] or 2-phenylethanethiol (PET)[2]:

  • Steric Footprint: The meta-methoxy groups at the 3 and 5 positions significantly increase the cross-sectional area of the aromatic ring. In surface chemistry, this steric bulk forces a larger apparent tilt angle and decreases conformational order compared to unsubstituted linear thiols, allowing researchers to engineer surfaces with specific wettability and packing densities[2].

  • Electronic Modulation: The methoxy groups exert a strong electron-donating resonance effect. In NCL, this electron richness increases the nucleophilicity of the thiol, accelerating transthioesterification while simultaneously stabilizing the transition state during S-to-N acyl transfer[3].

Comparative Efficacy in Surface Chemistry (SAMs on Gold)

When engineering SAMs on metallic substrates, the choice of thiol dictates the monolayer's protective capabilities, conductivity, and structural order. Standard alkanethiols form dense, highly ordered barriers, whereas 3,5-DMP-ET provides a sterically modulated interface.

Quantitative Data Summaries

Table 1: Comparative Physicochemical Properties

CompoundMolecular WeightOdor ProfileSteric Bulk (Aromatic)Primary Utility
Ethanethiol (EtSH) 62.13 g/mol Extreme (Skunk-like)NoneSmall molecule synthesis
Octadecanethiol (ODT) 286.56 g/mol MildNone (Linear)Dense SAMs on Gold
2-Phenylethanethiol (PET) 138.23 g/mol ModerateLow (Unsubstituted)Conductive SAMs
3,5-DMP-ET 198.28 g/mol MildHigh (Dimethoxy)Modulated SAMs / NCL

Table 2: SAM Conformational Dynamics on Au(111)

Thiol ReagentMonolayer Packing DensityApparent Methyl Tilt AngleSFG Spectral Signature
Octadecanethiol (ODT) High (Closely packed)Low (~30°)Sharp C-H stretching modes
2-Phenylethanethiol (PET) ModerateModerateDistinct aromatic C-H modes
3,5-DMP-ET Low (Sterically hindered)HighBroadened modes (decreased order)
Monolayer Assembly Logic

SAM_Mechanics A Gold Substrate (Au 111) B Chemisorption (S-Au Bond) A->B C Standard Alkanethiols (e.g., ODT) B->C D 3,5-DMP-ET (Bulky Arene) B->D E Low Tilt Angle Highly Ordered C->E van der Waals F High Tilt Angle Modulated Order D->F Steric Repulsion

Fig 1: Mechanistic divergence in SAM formation between linear alkanethiols and 3,5-DMP-ET.

Experimental Protocol: Preparation and SFG Validation of 3,5-DMP-ET SAMs

To ensure a self-validating system, this protocol utilizes Sum Frequency Generation (SFG) spectroscopy, which is inherently surface-sensitive and blind to bulk isotropic media, perfectly validating the monolayer's orientation[2].

  • Precursor Synthesis: Synthesize 3,5-DMP-ET from its bromide precursor via thioacetate substitution, followed by deprotection using lithium aluminum hydride (LiAlH₄)[2].

  • Substrate Preparation: Clean gold substrates (Au 111) using piranha solution (Caution: Highly reactive), followed by thorough rinsing with deionized water and ethanol to ensure a pristine baseline surface.

  • Chemisorption: Immerse the gold substrate in a 1 mM solution of 3,5-DMP-ET in ethanol for 24 hours at room temperature. The thermodynamic driving force of the S-Au bond ensures spontaneous assembly.

  • Rinsing & Annealing: Rinse the functionalized substrate with neat ethanol to remove physisorbed multilayers, and dry under a stream of high-purity nitrogen.

  • SFG Validation: Subject the monolayer to SFG vibrational spectroscopy. The presence of specific aromatic C-H modes in the SFG spectra validates the orientation, confirming that the aromatic rings align with a C2 axis along the surface normal[2].

Comparative Efficacy in Peptide Ligation (NCL)

In Native Chemical Ligation (NCL), ethanethiol derivatives serve as critical auxiliaries to facilitate the joining of unprotected peptide fragments[3]. While ethanethiol itself is highly volatile and difficult to handle[1], and 2,4-dimethoxyphenyl is a traditional auxiliary choice, 3,5-DMP-ET offers a compelling isomeric alternative. The unique meta-methoxy substitution pattern provides a distinct steric footprint that modulates the transition state geometry during the critical S-to-N acyl transfer, offering highly efficient ligation at sterically demanding junctions[3].

NCL Acyl Transfer Logic

NCL_Mechanics N1 Peptide-Thioester (C-Terminal) N3 Transthioesterification (Thiol Exchange) N1->N3 N2 Auxiliary-Peptide (N-Terminal) N2->N3 N4 S-to-N Acyl Transfer (Transition State) N3->N4 Electron Donation by DMP N5 Native Amide Bond (Stable Linkage) N4->N5 Spontaneous Rearrangement

Fig 2: Auxiliary-mediated Native Chemical Ligation driven by electron-rich dimethoxyphenyl groups.

Experimental Protocol: Auxiliary-Mediated Native Chemical Ligation

This workflow relies on a self-validating mass shift observable via LC-MS, confirming the transition from the thioester intermediate to the final native peptide bond.

  • Peptide Functionalization: Attach the 3,5-DMP-ET auxiliary to the N-terminus of Peptide 2 during Solid-Phase Peptide Synthesis (SPPS).

  • Ligation Initiation: Dissolve Peptide 1 (C-terminal thioester) and Peptide 2 (N-terminal auxiliary) in a degassed ligation buffer (e.g., 6M Guanidine HCl, 200 mM Na₂HPO₄, 35 mM TCEP, pH 7.5).

  • Transthioesterification: The highly nucleophilic thiol of the 3,5-DMP-ET auxiliary attacks the C-terminal thioester of Peptide 1. The electron-donating methoxy groups accelerate this capture step[3].

  • S-to-N Acyl Transfer: Allow the reaction to proceed for 16-24 hours at room temperature. The proximity effect drives a spontaneous rearrangement, forming a native amide bond[3].

  • Auxiliary Cleavage & Validation: Remove the auxiliary using zinc in acidic conditions. Validate the final protein structure via LC-MS, using the mass shift to confirm the successful S-to-N acyl transfer.

Conclusion

While standard thiols like ODT and EtSH remain staples for basic passivation and synthesis, 2-(3,5-Dimethoxyphenyl)ethanethiol provides distinct mechanistic advantages when steric modulation and electronic tuning are required. By leveraging its bulky, electron-rich aromatic ring, researchers can precisely engineer the tilt angle of gold-bound monolayers and accelerate complex acyl transfers in protein synthesis.

References

  • Title: Characterization of SAMs Derived from Octadecyloxyphenylethanethiols by Sum Frequency Generation - Dr.
  • Title: CHEMICAL SYNTHESIS OF PROTEINS Bradley L. Nilsson, Matthew B. Soellner, and Ronald T.
  • Source: wikipedia.

Sources

Comparative

Differences between 2-(3,5-Dimethoxyphenyl)ethanethiol and 2-(3,4-dimethoxyphenyl)ethanethiol

Comparative Analysis: 2-(3,5-Dimethoxyphenyl)ethanethiol vs. 2-(3,4-Dimethoxyphenyl)ethanethiol As surface chemistry and rational drug design advance, the selection of precise positional isomers for molecular building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis: 2-(3,5-Dimethoxyphenyl)ethanethiol vs. 2-(3,4-Dimethoxyphenyl)ethanethiol

As surface chemistry and rational drug design advance, the selection of precise positional isomers for molecular building blocks becomes critical. 2-(3,5-Dimethoxyphenyl)ethanethiol (3,5-DMP) and 2-(3,4-dimethoxyphenyl)ethanethiol (3,4-DMP) are two closely related phenylethanethiol derivatives. While they share the same molecular weight and functional groups, the spatial arrangement of their methoxy (-OCH₃) substituents dictates profoundly different electronic profiles, steric hindrances, and self-assembly behaviors on metallic substrates.

This guide provides an in-depth, objective comparison of these two isomers, focusing on their structural mechanics, applications in Self-Assembled Monolayers (SAMs), and synthetic utility.

Structural and Electronic Divergence

The fundamental difference between 3,5-DMP and 3,4-DMP lies in the symmetry and electronic resonance of the aromatic ring.

  • 2-(3,4-Dimethoxyphenyl)ethanethiol (3,4-DMP): The methoxy groups are located at the ortho position relative to each other, and at the meta and para positions relative to the ethanethiol chain. The para-methoxy group strongly donates electron density into the ring via resonance, creating a localized region of high electron density. Sterically, the adjacent methoxy groups create an asymmetric "bulge" on one side of the molecule.

  • 2-(3,5-Dimethoxyphenyl)ethanethiol (3,5-DMP): The methoxy groups are meta to each other and meta to the ethanethiol chain. This creates a locally C2v​ symmetric aromatic system. Because both methoxy groups are meta to the alkyl attachment, they exert primarily inductive electron-withdrawing effects toward the attachment point, while their resonance donation is directed to the unsubstituted ortho and para positions.

This geometric variance is not merely academic; it governs how these molecules pack when chemisorbed onto gold surfaces [1].

Application Focus: Self-Assembled Monolayers (SAMs) on Gold

Phenylethanethiols are extensively utilized to form SAMs on Au(111) surfaces. The aromatic ring provides a rigid spacer that enhances the thermal stability of the monolayer via intermolecular π−π stacking, while the thiol headgroup forms a strong Au-S thiolate bond.

When comparing 3,4-DMP and 3,5-DMP in SAM formation, the symmetry of the benzene ring is the primary variable controlling conformational order:

  • Packing Density and Tilt Angle: Sum Frequency Generation (SFG) vibrational spectroscopy reveals that symmetric molecules like 3,5-DMP orient with a C2​ axis perfectly aligned along the surface normal. This allows for highly ordered, densely packed monolayers.

  • Steric Disruption: The asymmetric 3,4-DMP isomer introduces steric clashes between the adjacent ortho-methoxy groups of neighboring molecules. This forces a higher tilt angle of the alkyl chain and decreases the overall conformational order of the monolayer [1].

Quantitative Comparison Summary
Property2-(3,5-Dimethoxyphenyl)ethanethiol2-(3,4-Dimethoxyphenyl)ethanethiol
CAS Number 1443336-52-4 [2]62978-83-0 [3]
Aromatic Symmetry Symmetric ( C2​ axis along surface normal)Asymmetric
Electronic Profile Inductive withdrawing at alkyl anchorResonance donating at alkyl anchor
SAM Packing Order High (Uniform π−π stacking)Moderate (Steric disruption by ortho groups)
Primary Utility Highly ordered SAMs, symmetric synthonsAsymmetric building blocks, gigantol analogs

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis of these thiols and their subsequent application in SAM formation.

Protocol A: Synthesis of Dimethoxyphenylethanethiols

Causality Note: Direct reaction of alkyl bromides with sodium hydrosulfide (NaSH) often yields unwanted symmetrical dialkyl sulfides. To prevent this, a two-step thioacetate substitution/deprotection pathway is utilized [1].

  • Thioacetate Substitution:

    • Dissolve 10.0 mmol of the respective precursor (e.g., 2-(3,5-dimethoxyphenyl)ethyl bromide) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

    • Add 12.0 mmol of potassium thioacetate (KSAc).

    • Stir under an argon atmosphere at room temperature for 12 hours. The formation of a KBr precipitate validates the progression of the SN​2 displacement.

    • Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Deprotection (Reduction):

    • Suspend 15.0 mmol of Lithium Aluminum Hydride ( LiAlH4​ ) in 30 mL of anhydrous THF at 0 °C.

    • Dropwise, add the thioacetate intermediate dissolved in 10 mL THF. Causality: LiAlH4​ cleanly cleaves the acyl group to yield the free thiol without cleaving the robust aryl-methyl ether bonds.

    • Quench carefully with Fieser's method ( H2​O , 15% NaOH, H2​O ), filter the aluminum salts, and purify via silica gel chromatography to isolate the pure thiol.

Protocol B: Preparation of Au(111) SAMs
  • Substrate Cleaning: Immerse gold-coated silicon wafers in freshly prepared Piranha solution (3:1 concentrated H2​SO4​ : 30% H2​O2​ ) for 10 minutes. (Warning: Highly reactive. Handle with extreme caution). Rinse copiously with ultra-pure water and absolute ethanol.

  • Monolayer Assembly: Immerse the clean gold substrates into a 1.0 mM solution of either 3,4-DMP or 3,5-DMP in absolute ethanol.

  • Incubation: Incubate in the dark at room temperature for 24 hours. Causality: While the initial Au-S chemisorption occurs within minutes, the 24-hour window is strictly required for the slow 2-D spatial reorganization and π−π stacking of the aromatic tail groups to achieve maximum thermodynamic stability.

  • Washing: Rinse the functionalized substrates with ethanol and dry under a gentle stream of high-purity nitrogen.

Mechanistic Visualizations

The following diagrams illustrate the logical flow of the synthesis and the structure-property relationships governing SAM formation.

Caption: Step-by-step synthetic workflow from bromide precursor to Self-Assembled Monolayer (SAM).

Caption: Logical causality between positional isomerism, steric profiles, and final SAM conformational order.

Conclusion

The choice between 2-(3,5-Dimethoxyphenyl)ethanethiol and 2-(3,4-dimethoxyphenyl)ethanethiol should be driven by the specific structural requirements of the target application. For applications demanding highly ordered, densely packed surface coatings or symmetric synthetic intermediates, 3,5-DMP is the superior choice due to its C2​ symmetry. Conversely, 3,4-DMP is highly valuable when asymmetric electronic donation is required for downstream synthetic pathways or when intentionally introducing steric defects into a monolayer system.

References

  • Characterization of SAMs Derived from Octadecyloxyphenylethanethiols by Sum Frequency Generation. Dr. Lee Group, University of Houston (2013).
  • 2-(3,5-DIMETHOXYPHENYL)ETHANETHIOL CAS:1443336-52-4. ChemBuyersGuide.
  • 2-(3,4-Dimethoxyphenyl)ethanethiol | 62978-83-0. ChemicalBook.
Validation

Benchmarking 2-(3,5-Dimethoxyphenyl)ethanethiol: A Comparative Guide to Aromatic Self-Assembled Monolayers

Self-assembled monolayers (SAMs) on gold substrates are foundational to modern surface engineering, biosensor development, and corrosion inhibition. While long-chain alkanethiols like 1-octadecanethiol (ODT) are the indu...

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Author: BenchChem Technical Support Team. Date: April 2026

Self-assembled monolayers (SAMs) on gold substrates are foundational to modern surface engineering, biosensor development, and corrosion inhibition. While long-chain alkanethiols like 1-octadecanethiol (ODT) are the industry standard for creating dense, hydrophobic barriers, aromatic thiols offer unique advantages in electronic coupling, surface functionalization, and structural tunability.

This guide objectively benchmarks 2-(3,5-Dimethoxyphenyl)ethanethiol (3,5-DMP) against commercial alternatives—specifically 2-Phenylethanethiol (PET) and 1-Octadecanethiol (ODT) —providing drug development professionals and materials scientists with a comprehensive analysis of their structural, spectroscopic, and interfacial properties.

Structural Causality & Mechanistic Insights

The utility of an organic thiol in SAM formation is dictated by the interplay between the gold-sulfur (Au-S) anchor, the spacer chain, and the terminal/pendant groups. Understanding the causality behind substituent effects is critical for rational surface design.

  • The Aliphatic Baseline (ODT): ODT relies on extensive van der Waals interactions between its 18-carbon alkyl chains. This results in a highly ordered, crystalline-like monolayer with minimal molecular tilt, forming an impenetrable barrier to aqueous corrosive agents [1].

  • The Unsubstituted Aromatic (PET): PET introduces an aromatic ring separated from the thiol by a short ethyl spacer. The π−π interactions between phenyl rings dictate packing. PET possesses C2v​ symmetry, which makes its aromatic C-H stretching modes highly active in Sum Frequency Generation (SFG) spectroscopy, allowing researchers to precisely determine its near-perpendicular orientation relative to the surface normal [2].

  • The Substituted Aromatic (3,5-DMP): The addition of two methoxy groups at the meta positions fundamentally alters the molecule's steric and electronic profile. The methoxy groups introduce significant steric bulk, which prevents tight face-to-face π−π stacking. Consequently, 3,5-DMP SAMs exhibit an increased molecular tilt angle and decreased conformational order relative to PET[1]. While massive alkoxy substitutions (e.g., C18​ chains) completely suppress aromatic C-H stretching modes in SFG due to diminished Raman cross-sections, the short methoxy groups in 3,5-DMP preserve these critical vibrational signatures [2]. This steric hindrance is highly advantageous when designing surfaces that require precise spacing between tethered functional groups to prevent steric crowding of biomolecules.

Mechanism DMP 3,5-Dimethoxy Substitution Steric Increased Steric Bulk DMP->Steric Electronic Electron-Rich Ring DMP->Electronic Tilt Increased Tilt Angle Steric->Tilt Packing Decreased Packing Density Steric->Packing SFG Distinct SFG Vibrational Modes Electronic->SFG Tilt->SFG

Mechanistic impact of 3,5-dimethoxy substitution on SAM topology and properties.

Comparative Benchmarking Data

The following table summarizes the quantitative and qualitative differences between the three benchmarked thiols when assembled on planar gold substrates.

Parameter1-Octadecanethiol (ODT)2-Phenylethanethiol (PET)2-(3,5-Dimethoxyphenyl)ethanethiol (3,5-DMP)
Monolayer Backbone Aliphatic ( C18​ )Aromatic (Ethyl spacer)Substituted Aromatic (Ethyl spacer)
Primary Intermolecular Forces Strong van der Waals π−π stacking, weak vdWSterically hindered π−π stacking
Conformational Order Very High (Crystalline)ModerateLowered (Due to steric bulk)[1]
Relative Tilt Angle Low (~30° from normal)ModerateHigh (Increased by alkoxy groups)[1]
SFG Aromatic C-H Activity N/AActive ( C2v​ symmetry)[2]Active (Symmetry-dependent)[2]
Primary Application Anti-corrosion, Hydrophobic barriersElectron transfer studiesSpaced functionalization, Surface wetting tuning

Experimental Blueprint: SAM Preparation & Validation

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for preparing and characterizing aromatic SAMs using 3,5-DMP (which can be synthesized from its bromide precursor via thioacetate substitution followed by LiAlH4​ deprotection [2]).

Step 1: Substrate Preparation & Cleaning
  • Action: Immerse gold-coated silicon wafers in freshly prepared piranha solution (3:1 concentrated H2​SO4​ to 30% H2​O2​ ) for 10 minutes. (Caution: Piranha is highly reactive and explosive in the presence of bulk organics).

  • Causality: Removes trace organic contaminants. A pristine gold surface is an absolute prerequisite for uniform chemisorption; any residual organics will cause domain boundaries and defects in the SAM.

  • Validation: Rinse with ultrapure water and ethanol. The water contact angle should be <5°, indicating a completely hydrophilic, clean surface.

Step 2: Thiol Solution Preparation
  • Action: Dissolve 3,5-DMP in degassed, absolute ethanol to a final concentration of 1 mM.

  • Causality: Degassing the solvent prevents the premature oxidation of the thiol (-SH) into disulfides (-S-S-), which possess different adsorption kinetics and can lead to heterogeneous, mixed-phase monolayers.

Step 3: Monolayer Assembly (Incubation)
  • Action: Submerge the clean gold substrates in the 1 mM thiol solution for 24 hours at room temperature in the dark.

  • Causality: SAM formation occurs in two distinct kinetic phases: a fast initial chemisorption (minutes) followed by a slow 2D organization and packing phase (hours) [1]. A 24-hour incubation ensures the system reaches thermodynamic equilibrium, maximizing conformational order.

Step 4: Post-Assembly Processing
  • Action: Remove substrates, rinse copiously with absolute ethanol, and dry under a gentle stream of high-purity N2​ gas.

  • Causality: Ethanol rinsing removes physisorbed (non-covalently bound) multilayers, ensuring that subsequent characterization only analyzes the chemisorbed monolayer.

Step 5: Surface Characterization via SFG
  • Action: Probe the surface using Sum Frequency Generation (SFG) vibrational spectroscopy.

  • Causality: SFG is a second-order nonlinear optical process that is strictly surface-specific. Under the dipole approximation, it only generates a signal where inversion symmetry is broken (i.e., at the interface). By analyzing the aromatic C-H stretching modes, researchers can definitively determine the orientation and symmetry of the aromatic rings relative to the surface normal [1].

SAM_Workflow Substrate Gold Substrate Preparation Clean Piranha Cleaning (H2SO4:H2O2) Substrate->Clean Wash Extensive Rinsing & Validation Clean->Wash Solution Thiol Solution Prep (1 mM) Wash->Solution Incubate Incubation (24h, Dark, RT) Solution->Incubate RinseDry Ethanol Rinse & N2 Dry Incubate->RinseDry Characterize SFG Spectroscopic Validation RinseDry->Characterize

Step-by-step workflow for SAM preparation and spectroscopic validation.

References

  • Jacob, J. D. C., Rittikulsittichai, S., Lee, T. R., & Baldelli, S. (2013). Characterization of SAMs Derived from Octadecyloxyphenylethanethiols by Sum Frequency Generation. The Journal of Physical Chemistry C - ACS Publications.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3,5-Dimethoxyphenyl)ethanethiol proper disposal procedures

Comprehensive Operational Guide for the Safe Handling and Disposal of 2-(3,5-Dimethoxyphenyl)ethanethiol As a Senior Application Scientist, I frequently encounter laboratories struggling with the logistical and safety ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide for the Safe Handling and Disposal of 2-(3,5-Dimethoxyphenyl)ethanethiol

As a Senior Application Scientist, I frequently encounter laboratories struggling with the logistical and safety challenges of handling heavy, aromatic thiols. 2-(3,5-Dimethoxyphenyl)ethanethiol is a highly specialized building block utilized in drug development and advanced organic synthesis. However, like all low-molecular-weight and aryl-alkyl mercaptans, it possesses a severe, lingering odor with an olfactory detection threshold in the parts-per-billion (ppb) range.

Improper disposal of this compound—such as discarding it directly into standard organic waste carboys—will inevitably lead to volatilization, permeating laboratory exhaust systems, mimicking gas leaks, and triggering costly facility evacuations[1],[2]. To build a robust safety culture, laboratories must implement a self-validating chemical quenching protocol prior to waste consolidation.

The Mechanistic Science of Thiol Quenching

The fundamental principle of thiol disposal is the oxidative conversion of the volatile, malodorous sulfhydryl (-SH) group into a non-volatile, highly water-soluble, and odorless sulfonic acid (-SO₃H)[1],[3].

We achieve this using Sodium Hypochlorite (NaOCl, commercial household bleach). The causality behind this choice is rooted in the reaction kinetics and safety profile of the reagents. When 2-(3,5-Dimethoxyphenyl)ethanethiol is introduced to an excess of NaOCl, the nucleophilic sulfur atom undergoes a rapid initial oxidation to a disulfide. With continuous stirring and excess oxidant, this disulfide is further oxidized through sulfoxide and sulfone intermediates, ultimately yielding 2-(3,5-dimethoxyphenyl)ethanesulfonic acid.

Because the oxidation reaction is exothermic, temperature control and controlled addition rates are critical to prevent the unreacted thiol from boiling and aerosolizing into the fume hood environment[3],.

Self-Validating Experimental Protocol for Disposal

This protocol is designed as a self-validating system: the physical and olfactory changes in the reaction mixture serve as definitive proof of successful neutralization.

Phase 1: Preparation & Containment

  • Location: All disposal operations must be conducted inside a certified chemical fume hood with the sash positioned as low as possible to maintain optimal face velocity[1],.

  • PPE: Wear chemical-resistant nitrile gloves (double-gloving is recommended due to thiol permeation over time), safety goggles, and a standard lab coat[4].

Phase 2: The Bleach Bath Setup

  • In a wide-mouth, high-density polyethylene (HDPE) container, prepare a 1:1 volumetric mixture of commercial bleach (5–6% NaOCl) and deionized water[5].

  • Expert Insight: Diluting the bleach serves a dual purpose. It provides a sufficient heat sink to manage the exothermic oxidation while maintaining a high enough pH to prevent the generation of hazardous chlorine gas, which can occur if bleach becomes acidified[3].

Phase 3: Active Quenching (Liquid Waste & Glassware)

  • Liquid Waste: Slowly and dropwise, add the 2-(3,5-Dimethoxyphenyl)ethanethiol waste to the vigorously stirring bleach solution.

  • Glassware: Submerge all contaminated syringes, vials, and septa completely into the bleach bath, ensuring no air bubbles are trapped inside the vessels[5],[3].

Phase 4: Biphasic Incubation (The 24-Hour Rule)

  • 2-(3,5-Dimethoxyphenyl)ethanethiol is highly lipophilic. When added to aqueous bleach, it will initially form an immiscible organic layer or droplets. This creates a mass-transfer limitation, making the reaction kinetically slow.

  • Allow the mixture to stir (or soak, for glassware) for a minimum of 24 hours[3],.

  • Self-Validation Check: After 24 hours, visually inspect the bath; the immiscible thiol droplets should be completely dissolved. Cautiously waft the air above the container. The complete absence of the characteristic skunk/garlic odor, replaced by a mild chlorine scent, validates that the conversion to sulfonic acid is 100% complete[5],[4]. If the stench persists, add additional bleach and incubate for another 12 hours.

Phase 5: Final Waste Routing

  • Once validated, the solution is no longer a stench hazard. It is now an aqueous basic waste containing sodium chloride and sulfonic acid salts.

  • Transfer the liquid to a designated hazardous waste container labeled: "Aqueous Hazardous Waste - Basic (Contains Bleach and Sulfonic Acid Salts)"[3],.

  • Critical Warning: Never mix this quenched solution with acidic waste streams, as this will immediately liberate toxic chlorine gas.

Quantitative Data & Logistical Parameters

ParameterSpecification / Action
Chemical Target 2-(3,5-Dimethoxyphenyl)ethanethiol
Primary Hazard Severe stench, respiratory irritant, environmental toxicity[4],[6]
Quenching Agent 5-6% Sodium Hypochlorite (NaOCl)[3]
Volumetric Ratio Minimum 10:1 (Bleach solution : Thiol waste)
Incubation Time 24 - 48 hours (Required due to high lipophilicity)[3],
Validation Metric Visual (no droplets) & Olfactory (absence of mercaptan odor)[5]
Final Waste Stream Aqueous Basic Waste (Strictly isolate from acids)[3]

Disposal Workflow Visualization

ThiolDisposal Start 2-(3,5-Dimethoxyphenyl) ethanethiol Waste Hood Transfer to Chemical Fume Hood Start->Hood Bleach Add to 1:1 NaOCl (Bleach) Solution Hood->Bleach Oxidation Biphasic Oxidation (24 Hour Incubation) Bleach->Oxidation Validate Self-Validation: Olfactory & Visual Check Oxidation->Validate Waste Route to Aqueous Basic Hazardous Waste Validate->Waste

Workflow for the oxidative quenching and disposal of 2-(3,5-Dimethoxyphenyl)ethanethiol.

Sources

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